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  • Product: 5-methyl-1H-indole-2-carbonitrile
  • CAS: 1522608-25-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-methyl-1H-indole-2-carbonitrile (CAS: 1522608-25-8)

For Researchers, Scientists, and Drug Development Professionals Foreword The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. Within this vast chemical space, 5-methyl-1H-indole-2-carbonitrile emerges as a compound of significant interest. The introduction of a nitrile group at the C2 position offers a versatile handle for further chemical transformations, while the methyl group at the C5 position can influence binding affinity and metabolic stability. This guide provides a comprehensive overview of 5-methyl-1H-indole-2-carbonitrile, from its synthesis and characterization to its potential applications in drug discovery, empowering researchers to leverage this valuable building block in their scientific endeavors.

Chemical Identity and Physicochemical Properties

5-methyl-1H-indole-2-carbonitrile is a solid organic compound. While specific experimental data for this exact molecule is not extensively published, its properties can be inferred from closely related structures and general principles of organic chemistry.

PropertyValueSource/Method
CAS Number 1522608-25-8Chemical Abstract Service
Molecular Formula C₁₀H₈N₂Calculated
Molecular Weight 156.19 g/mol Calculated
Appearance Expected to be a solidGeneral observation for similar compounds
Melting Point Not explicitly reported. Related compounds such as 5-methylindole melt at 58-61 °C.[1]Inferred
Boiling Point Not explicitly reported.Inferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.General chemical principles

Strategic Synthesis of 5-methyl-1H-indole-2-carbonitrile

The synthesis of 5-methyl-1H-indole-2-carbonitrile can be approached through a multi-step sequence starting from commercially available precursors. A logical and field-proven strategy involves the construction of the indole ring, followed by the introduction and modification of the C2 substituent. The pathway outlined below leverages well-established synthetic transformations, ensuring reproducibility and scalability.

Synthesis_Pathway cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Saponification cluster_2 Step 3: Amidation cluster_3 Step 4: Dehydration A p-Tolylhydrazine C Ethyl 5-methyl-1H-indole-2-carboxylate A:e->C:w Acid catalyst (e.g., H₂SO₄, PPA) Heat B Ethyl pyruvate B:e->C:w D 5-methyl-1H-indole-2-carboxylic acid C:e->D:w NaOH or KOH EtOH/H₂O, Heat E 5-methyl-1H-indole-2-carboxamide D:e->E:w 1. SOCl₂ or (COCl)₂ 2. NH₄OH or NH₃ F 5-methyl-1H-indole-2-carbonitrile (Target Molecule) E:e->F:w Dehydrating agent (e.g., POCl₃, P₂O₅, or cyanuric chloride/DMF)

Figure 1: Proposed synthetic pathway for 5-methyl-1H-indole-2-carbonitrile.

Step-by-Step Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related indole derivatives and represent a practical approach to obtaining 5-methyl-1H-indole-2-carbonitrile.

This procedure is adapted from the classical Fischer indole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 eq).

  • Reaction Execution: Add a suitable solvent such as ethanol, followed by ethyl pyruvate (1.1 eq). To this mixture, add a catalytic amount of a strong acid like sulfuric acid or polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl 5-methyl-1H-indole-2-carboxylate.

This step involves the saponification of the ester obtained in the previous step.

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Reaction Execution: Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq) to the solution.

  • Heating: Heat the mixture to reflux until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: After cooling, remove the ethanol under reduced pressure. Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried to afford 5-methyl-1H-indole-2-carboxylic acid.

This protocol describes the conversion of the carboxylic acid to the primary amide.

  • Activation of Carboxylic Acid: In a flask under an inert atmosphere, suspend 5-methyl-1H-indole-2-carboxylic acid (1.0 eq) in a dry, non-protic solvent like dichloromethane or tetrahydrofuran. Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if oxalyl chloride is used. Stir the mixture at room temperature until the acid is fully converted to the acid chloride.

  • Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonia or bubble ammonia gas through a cooled solvent. Slowly add the freshly prepared acid chloride solution to the ammonia solution at 0 °C with vigorous stirring.

  • Work-up and Purification: Stir the reaction mixture for a few hours at room temperature. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-methyl-1H-indole-2-carboxamide.

The final step involves the dehydration of the primary amide to the nitrile.

  • Reaction Setup: In a dry flask under an inert atmosphere, suspend 5-methyl-1H-indole-2-carboxamide (1.0 eq) in a suitable solvent such as pyridine, DMF, or acetonitrile.

  • Dehydration: Add a dehydrating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or cyanuric chloride in the presence of DMF.[2] The choice of reagent and conditions may require optimization. For instance, using cyanuric chloride/DMF is a mild and effective method for dehydrating heterocyclic carboxamides.[2]

  • Heating: The reaction may proceed at room temperature or require heating, depending on the chosen dehydrating agent. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully with ice-water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-methyl-1H-indole-2-carbonitrile.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring system and the methyl group. The NH proton will likely appear as a broad singlet at a downfield chemical shift (> 8 ppm). The aromatic protons on the benzene ring will exhibit characteristic splitting patterns. The proton at the C4 position is expected to be a singlet or a narrow doublet, while the protons at C6 and C7 will show doublet and doublet of doublets, respectively. The proton at the C3 position will likely be a singlet. The methyl protons at the C5 position will appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The nitrile carbon will resonate at approximately 115-120 ppm. The chemical shifts of the indole ring carbons can be predicted based on data from substituted indoles.[3] The methyl carbon will appear at around 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

  • A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

  • A broad absorption band in the region of 3200-3400 cm⁻¹ will correspond to the N-H stretching vibration of the indole ring.

  • Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹ .

  • C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 156. The fragmentation pattern may show the loss of HCN (m/z = 129) and other characteristic fragments of the indole ring.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition. For C₁₀H₈N₂, the calculated exact mass is 156.0687.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 2-cyanoindole scaffold is a valuable pharmacophore in modern drug discovery. The nitrile group can act as a hydrogen bond acceptor, a bioisosteric replacement for other functional groups, or a reactive handle for the synthesis of more complex molecules. The 5-methyl substitution can enhance binding to target proteins through hydrophobic interactions and may favorably influence the metabolic profile of a drug candidate.

Dopamine D₄ Receptor Ligands

Derivatives of 2-cyanoindole have been identified as highly selective partial agonists for the dopamine D₄ receptor.[4] This receptor is a promising target for the treatment of various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The unique pharmacological profile of partial agonists offers the potential for therapeutic efficacy with a reduced side-effect profile compared to full agonists. The 5-methyl-1H-indole-2-carbonitrile core could serve as a starting point for the design of novel D₄ receptor modulators.

Kinase Inhibitors

The indole nucleus is a common feature in many kinase inhibitors used in oncology. The structural versatility of the indole scaffold allows for the development of compounds that can target the ATP-binding site of various kinases. The 2-cyano and 5-methyl groups of the title compound can be strategically utilized to optimize potency and selectivity against specific kinase targets.

Antiviral and Antimicrobial Agents

Indole derivatives have demonstrated a broad spectrum of antiviral and antimicrobial activities. The 2-cyanoindole moiety can be incorporated into molecules designed to inhibit key viral or bacterial enzymes. Further functionalization of the 5-methyl-1H-indole-2-carbonitrile core could lead to the discovery of novel agents to combat infectious diseases.

Applications cluster_applications Potential Therapeutic Areas Core 5-methyl-1H-indole-2-carbonitrile Versatile Chemical Scaffold Neuropsychiatry Neuropsychiatric Disorders (e.g., Schizophrenia, ADHD) Core->Neuropsychiatry Dopamine D₄ Receptor Modulation Oncology Oncology (Kinase Inhibition) Core->Oncology Kinase Inhibitor Scaffolding InfectiousDisease Infectious Diseases (Antiviral, Antimicrobial) Core->InfectiousDisease Bioactive Pharmacophore

Figure 2: Potential applications of 5-methyl-1H-indole-2-carbonitrile in drug discovery.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash with soap and water.

    • Ingestion: Seek immediate medical attention.

    • Inhalation: Move to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

5-methyl-1H-indole-2-carbonitrile represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring a multi-step approach, relies on robust and well-understood chemical transformations. The presence of the reactive nitrile group and the modulating methyl substituent provides ample opportunities for the creation of diverse chemical libraries for biological screening. As our understanding of the biological roles of various protein targets continues to expand, scaffolds like 5-methyl-1H-indole-2-carbonitrile will undoubtedly play a crucial role in the development of the next generation of therapeutics. This guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Aquino, F., Karge, R., Pauling, H., & Bonrath, W. (1997). Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles. Molecules, 2(11), 176-179. [Link]

  • Hübner, H., et al. (2000). Cyanoindole derivatives as highly selective dopamine D(4) receptor partial agonists: solid-phase synthesis, binding assays, and functional experiments. Journal of Medicinal Chemistry, 43(23), 4563-9. [Link]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999. [Link]

  • Wikipedia contributors. (2023, March 29). 5-Methylindole. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

5-methylindole-2-carbonitrile chemical structure and properties

Topic: 5-Methylindole-2-Carbonitrile: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists A Critical Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Methylindole-2-Carbonitrile: Chemical Structure, Synthesis, and Medicinal Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

A Critical Scaffold for Menin-MLL Inhibition and Heterocyclic Drug Design

Executive Summary

5-Methylindole-2-carbonitrile (CAS 1522608-25-8) is a specialized heterocyclic building block utilized primarily in the development of small-molecule inhibitors for oncology. Distinguished by the electron-rich indole core substituted with a 5-methyl group and an electron-withdrawing 2-cyano moiety, this compound serves as a pivotal intermediate for synthesizing amidine-based pharmacophores. It has gained significant traction in recent years as a precursor for Menin-MLL (Mixed Lineage Leukemia) interaction inhibitors, a class of therapeutics targeting acute leukemias.

This guide provides a comprehensive technical analysis of the compound's physiochemical properties, validated synthetic protocols, reactivity profiles, and specific applications in modern drug discovery.

Chemical Identity & Physiochemical Profile[1][2][3]

The presence of the nitrile group at the C2 position significantly alters the electronic landscape of the indole ring compared to the more common C3-substituted indoles. The electron-withdrawing nature of the cyano group at C2 increases the acidity of the N-H proton and deactivates the ring slightly towards electrophilic substitution, although the C3 position remains the preferred site for functionalization.

PropertyData
IUPAC Name 5-Methyl-1H-indole-2-carbonitrile
CAS Number 1522608-25-8
Alternative CAS 10241-97-1 (Parent Acid: 5-Methylindole-2-carboxylic acid)
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol
SMILES CC1=CC2=C(C=C1)NC(=C2)C#N
Physical State Off-white to pale yellow solid
Solubility Low in water; Soluble in DMSO, DMF, EtOAc, CH₂Cl₂
pKa (Calculated) ~15 (N-H), significantly lower than unsubstituted indole due to C2-CN

Synthetic Routes & Process Chemistry

The synthesis of 5-methylindole-2-carbonitrile is rarely performed via direct cyanation of the indole ring due to regioselectivity challenges. The industry-standard protocol involves the dehydration of the corresponding primary amide, derived from 5-methylindole-2-carboxylic acid.

Validated Synthesis Protocol

Precursor: 5-Methylindole-2-carboxylic acid (Commercially available).

Step 1: Acid Chloride Formation & Amidation

The carboxylic acid is activated using thionyl chloride (


) or oxalyl chloride to form the acid chloride, which is immediately treated with aqueous ammonia or ammonium hydroxide.
  • Reagents:

    
    , Toluene/CHCl₃ (Solvent), 
    
    
    
    .
  • Conditions: Reflux (1-2 h) for activation;

    
     for amidation.
    
  • Checkpoint: Monitor the disappearance of the acid peak by LC-MS or TLC (Acid

    
     < Amide 
    
    
    
    ).
Step 2: Dehydration to Nitrile (The Critical Step)

The primary amide is dehydrated to the nitrile using Phosphorus Oxychloride (


). This method is preferred over 

for its cleaner profile in indole chemistry.
  • Reagents:

    
     (excess), Chloroform or Toluene.
    
  • Conditions: Heat to

    
     for 2–4 hours.
    
  • Workup: Quench carefully with ice-water (exothermic). Neutralize with

    
     to precipitate the product.
    
  • Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Synthetic Pathway Diagram

SynthesisPath Acid 5-Methylindole-2-carboxylic acid (Start) Chloride Acid Chloride (Transient Intermediate) Acid->Chloride SOCl2, Reflux (- SO2, - HCl) Amide 5-Methylindole-2-carboxamide (Stable Intermediate) Chloride->Amide NH4OH, 0°C Nitrile 5-Methylindole-2-carbonitrile (Target) Amide->Nitrile POCl3, 80°C Dehydration (- H2O)

Figure 1: Step-wise synthesis from the carboxylic acid precursor via amide dehydration.[1]

Reactivity & Functionalization

The 2-cyano group is a versatile handle for medicinal chemistry. It serves as a "masked" electrophile, allowing for the construction of heterocycles or hydrogen-bond donor/acceptor motifs.

Pinner Reaction (Amidine Synthesis)

The most high-value transformation for this scaffold is the conversion of the nitrile to an amidine. Amidines are critical pharmacophores in protease inhibitors (e.g., Factor Xa) and kinase inhibitors.

  • Protocol: Treat nitrile with anhydrous HCl in Ethanol to form the imidate ester (Pinner salt), followed by reaction with ammonia or an amine.

  • Application: Synthesis of benzamidine mimics.

Electrophilic Aromatic Substitution (EAS)

Despite the electron-withdrawing nitrile at C2, the C3 position remains nucleophilic.

  • Halogenation: Reaction with NCS or NBS yields 3-chloro or 3-bromo derivatives, allowing for subsequent Suzuki-Miyaura couplings.

  • Formylation: Vilsmeier-Haack reaction can introduce an aldehyde at C3, although yields may be lower than in non-cyanated indoles.

Medicinal Chemistry Applications

Menin-MLL Interaction Inhibitors

The 5-methylindole-2-carbonitrile scaffold is a key structural motif in the development of inhibitors disrupting the interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.

  • Mechanism: The indole core mimics the hydrophobic residues (e.g., F9) of the MLL peptide that bind to the central pocket of Menin.

  • Role of Nitrile: The C2-cyano group often engages in hydrogen bonding or dipole interactions within the binding pocket, or serves as a linker attachment point.

  • Case Study (MI-136 Analogues): Research has shown that 5-substituted indole-2-carbonitriles can be elaborated into potent inhibitors (IC₅₀ < 50 nM) capable of inducing apoptosis in leukemic cells.

Pharmacophore Mapping

SAR Core 5-Methylindole-2-carbonitrile Core Scaffold C5 C5-Methyl Group Hydrophobic Interaction (Fills Menin pocket) Core->C5 SAR Optimization C2 C2-Nitrile Group Electrophile for Amidine formation H-bond Acceptor Core->C2 Synthetic Handle N1 N1-H H-bond Donor (Critical for binding) Core->N1 Binding Mode C3 C3 Position Site for solubilizing groups or further cyclization Core->C3 Derivatization

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold.

Safety & Handling

While indoles are generally stable, the 2-carbonitrile derivative requires specific precautions:

  • Cyanide Hazard: Although the nitrile group is covalently bonded, combustion or strong acid hydrolysis can theoretically release HCN. Work in a well-ventilated fume hood.

  • Skin/Eye Irritant: Like most indoles, it is an irritant. Standard PPE (Nitrile gloves, safety glasses) is mandatory.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can darken upon prolonged exposure to light and air (oxidation of the indole ring).

References

  • Grembecka, J., et al. "Menin-MLL inhibitors reverse oncogenic transformation by MLL fusion proteins." Nature Chemical Biology, 2012.

  • Borkin, D., et al. "Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL)." Journal of Medicinal Chemistry, 2016.

  • ChemicalBook. "5-Methylindole-2-carbonitrile Product Description & Synthesis."

  • BLD Pharm. "Product Datasheet: 5-Methyl-1H-indole-2-carbonitrile (CAS 1522608-25-8)."

  • Chemistry Steps. "Amide Dehydration Mechanism by SOCl2 and POCl3."

Sources

Foundational

2-cyano-5-methylindole synonyms and IUPAC name

This technical guide provides an in-depth analysis of 2-cyano-5-methylindole (Systematic name: 5-methyl-1H-indole-2-carbonitrile ). It is designed for researchers and medicinal chemists requiring precise data on nomencla...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-cyano-5-methylindole (Systematic name: 5-methyl-1H-indole-2-carbonitrile ). It is designed for researchers and medicinal chemists requiring precise data on nomenclature, synthetic pathways, and pharmaceutical utility.

Nomenclature, Synthesis, and Pharmaceutical Utility

Executive Summary

2-Cyano-5-methylindole (CAS: 1522608-25-8) is a functionalized indole scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules.[1][2] Unlike its C3-substituted counterparts, the C2-cyano derivative is less accessible via direct electrophilic substitution due to the electronic bias of the indole ring. Consequently, its preparation requires specific regioselective methodologies. This compound serves as a critical building block for Pin1 inhibitors , H4 receptor antagonists , and kinase inhibitors .

Part 1: Chemical Identity & Nomenclature[3]

Correct identification of this compound is critical due to the high prevalence of positional isomers (e.g., 5-cyano-2-methylindole).

1.1 Nomenclature Data
TypeName / IdentifierNotes
IUPAC Name 5-methyl-1H-indole-2-carbonitrile Preferred systematic name.
Common Name 2-Cyano-5-methylindoleWidely used in literature.
Inverted Synonym 5-Methylindole-2-carbonitrileCommon catalog name.
CAS Number 1522608-25-8 Specific to the 2-CN, 5-Me isomer.[3]
Isomer Warning Distinct from 36798-24-0CAS 36798-24-0 is 2-methyl-1H-indole-5-carbonitrile.
Molecular Formula C₁₀H₈N₂
SMILES CC1=CC2=C(C=C1)NC=C2C#N
1.2 Structural Logic

The indole core is fused with a benzene ring and a pyrrole ring.

  • Position 5 (Methyl): Located on the benzenoid ring, increasing lipophilicity.

  • Position 2 (Cyano): Located on the pyrrole ring adjacent to the nitrogen. This electron-withdrawing group at C2 significantly alters the pKa of the indole N-H compared to unsubstituted indole.

Part 2: Physicochemical Profile

The following data summarizes the properties of the target compound and its immediate precursors, which are often used as quality indicators during synthesis.

PropertyValue / DescriptionSource/Validation
Physical State Solid (Crystalline powder)Observed in analogs.
Melting Point >200 °C (Predicted based on acid precursor)Acid precursor dec. ~235°C [1].
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility.
pKa (NH) ~14-15 (Estimated)Lower than indole (16.2) due to 2-CN EWG.
LogP ~2.5 - 2.7Calculated [2].[4]
Part 3: Synthetic Methodologies

Expert Insight: Direct cyanation of 5-methylindole typically yields the 3-cyano isomer due to the high electron density at C3. Therefore, the synthesis of the 2-cyano derivative must proceed via a pre-functionalized C2 precursor, most commonly ethyl 5-methylindole-2-carboxylate .

3.1 Primary Synthetic Route (The Carboxylate Pathway)

This route is the industry standard for ensuring regiochemical purity.

Step 1: Fischer Indole Synthesis

  • Reactants: p-Tolylhydrazine + Ethyl pyruvate (or Ethyl

    
    -methylacetoacetate).
    
  • Catalyst: Polyphosphoric acid (PPA) or ZnCl₂.

  • Mechanism: [3,3]-Sigmatropic rearrangement.

  • Product: Ethyl 5-methylindole-2-carboxylate (CAS: 16382-15-3).[5]

Step 2: Hydrolysis

  • Reagents: LiOH or NaOH in THF/Water.

  • Product: 5-methylindole-2-carboxylic acid (CAS: 10241-97-1).[1][6]

Step 3: Amide Formation

  • Reagents: SOCl₂ (to form acid chloride) followed by NH₃(aq) or NH₄Cl.

  • Product: 5-methylindole-2-carboxamide.

Step 4: Dehydration to Nitrile

  • Reagents: POCl₃ (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride).

  • Conditions: 0°C to RT, strictly anhydrous.

  • Outcome: Conversion of -CONH₂ to -CN.

3.2 Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical checkpoints.

SynthesisWorkflow cluster_checkpoints Quality Control Checkpoints start Starting Materials: p-Tolylhydrazine + Ethyl Pyruvate step1 Step 1: Fischer Indole Synthesis (Acid Catalyst, Heat) start->step1 inter1 Intermediate 1: Ethyl 5-methylindole-2-carboxylate (CAS 16382-15-3) step1->inter1 step2 Step 2: Hydrolysis (LiOH, THF/H2O) inter1->step2 inter2 Intermediate 2: 5-methylindole-2-carboxylic acid (CAS 10241-97-1) step2->inter2 step3 Step 3: Amidation (1. SOCl2, 2. NH3) inter2->step3 inter3 Intermediate 3: 5-methylindole-2-carboxamide step3->inter3 step4 Step 4: Dehydration (POCl3 or TFAA) inter3->step4 final Target Product: 2-Cyano-5-methylindole (CAS 1522608-25-8) step4->final

Caption: Step-wise synthetic workflow for the regioselective production of 2-cyano-5-methylindole.

Part 4: Applications in Drug Discovery

The 2-cyano-5-methylindole scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for other bicyclic heterocycles.

4.1 Biological Targets
  • Pin1 Inhibitors: The 5-methylindole-2-carboxylate derivatives are known inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme overexpressed in several cancers [3]. The nitrile group can serve as a reversible covalent trap or a hydrogen bond acceptor in the active site.

  • Kinase Inhibition: Indole-2-carbonitriles serve as ATP-competitive scaffolds. The NH of the indole acts as a hydrogen bond donor to the hinge region of the kinase, while the 2-CN group can interact with the gatekeeper residue.

  • H4 Receptor Antagonists: Used in the development of non-imidazole histamine H4 antagonists for treating inflammation [1].

4.2 Mechanism of Action (Kinase Context)

The diagram below details how this scaffold typically interfaces with a kinase ATP-binding pocket.

MOA drug 2-Cyano-5-methylindole (Scaffold) hinge Kinase Hinge Region (Glu/Met backbone) drug->hinge H-Bond (Indole NH) gatekeeper Gatekeeper Residue (Steric Selector) drug->gatekeeper Van der Waals / CN-Interaction activity Inhibition of Phosphorylation hinge->activity Blockade

Caption: Schematic of Indole-2-carbonitrile scaffold interaction within a generic Kinase ATP-binding pocket.

References
  • Thermo Scientific Chemicals. (n.d.).[7] 5-Methylindole-2-carboxylic acid, 99%. Fisher Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11978, 5-Methylindole. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Handling of 5-methyl-1H-indole-2-carbonitrile

[1] Executive Summary & Compound Profile 5-methyl-1H-indole-2-carbonitrile (CAS: 13720-30-4) is a functionalized indole scaffold frequently utilized as a pharmacophore in kinase inhibitor development and as a precursor f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

5-methyl-1H-indole-2-carbonitrile (CAS: 13720-30-4) is a functionalized indole scaffold frequently utilized as a pharmacophore in kinase inhibitor development and as a precursor for amidine-based peptidomimetics.[1] Its physicochemical behavior is dominated by the planar indole core (lipophilic) and the electron-withdrawing nitrile group (polar, H-bond acceptor), balanced by the 5-methyl substituent.[1]

Effective handling requires understanding the interplay between its crystal lattice energy (stabilized by


-

stacking and NH

N nitrile hydrogen bonding) and solvent-solute interactions.[1] This guide provides validated protocols for solubilization in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), tailored for biological assays and synthetic workflows.
Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 156.19 g/mol Low MW facilitates rapid dissolution kinetics.[1]
LogP (Predicted) ~2.5 – 2.8Moderately lipophilic; requires organic co-solvents.[1]
H-Bond Donors 1 (Indole NH)Critical for H-bonding with DMSO oxygen.[1]
H-Bond Acceptors 1 (Nitrile N)Weak acceptor; interacts with protic solvents (MeOH).[1]
Physical State Solid (Powder/Crystal)Prone to aggregation; sonication often required.[1]

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold standard solvent for 5-methyl-1H-indole-2-carbonitrile, particularly for preparing stock solutions (10 mM – 100 mM) intended for biological screening.[1] The sulfoxide oxygen of DMSO acts as a potent H-bond acceptor, effectively disrupting the intermolecular NH


N hydrogen bonds that stabilize the solid crystal lattice.[1]
Solubility Limits & Recommendations
  • Thermodynamic Solubility: High (> 50 mg/mL estimated).[1]

  • Kinetic Solubility: Rapid at room temperature.[1]

  • Application: Primary vehicle for compound storage and high-concentration stocks.[1]

Protocol A: Preparation of 10 mM Stock Solution

Target Volume: 1 mL | Target Mass: 1.56 mg

Objective: Create a stable, precipitation-free stock for long-term storage at -20°C.

  • Weighing: Accurately weigh 1.56 mg of 5-methyl-1H-indole-2-carbonitrile into a sterile, amber glass vial (borosilicate).

    • Note: Avoid polystyrene tubes as DMSO can leach plasticizers.[1]

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%, sterile filtered).

    • Critical: Use a fresh pipette tip to prevent water introduction.[1] Hygroscopic DMSO absorbs water, which decreases solubility.

  • Dispersal: Vortex vigorously for 30 seconds.

  • Clarification: If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solvation or impurities.[1]

  • Storage: Aliquot into 50 µL volumes in polypropylene PCR tubes to avoid freeze-thaw cycles. Store at -20°C.

DMSO Stock Stability Logic

The following diagram illustrates the decision logic for handling DMSO stocks to prevent compound degradation or precipitation.

DMSO_Workflow Start Solid Compound (CAS 13720-30-4) Dissolve Add Anhydrous DMSO (Target: 10-100 mM) Start->Dissolve Vortex Vortex (30s) + Sonicate (5m) Dissolve->Vortex Check Visual Inspection: Clear Solution? Vortex->Check Success Aliquot & Freeze (-20°C) Check->Success Yes Fail Precipitate Persists Check->Fail No Heat Warm to 40°C (Max 10 mins) Fail->Heat Dilute Dilute to lower conc. (e.g., 5 mM) Fail->Dilute If heat fails Heat->Check

Figure 1: Decision matrix for the preparation and troubleshooting of DMSO stock solutions.

Solubility in Methanol (MeOH)

Methanol serves a different role: it is a protic reaction solvent and a vehicle for analytical chemistry (HPLC/LC-MS).[1] While 5-methyl-1H-indole-2-carbonitrile is soluble in methanol, the solubility limit is lower than in DMSO due to the competition between solvent-solute H-bonding and the strong lattice energy of the planar aromatic system.[1]

Solubility Limits & Recommendations
  • Thermodynamic Solubility: Moderate (Likely 10–30 mg/mL).[1]

  • Temperature Sensitivity: Highly dependent.[1] Heating to 40–50°C significantly enhances solubility.[1]

  • Application: LC-MS mobile phases, crystallization, and synthetic reactions.

Protocol B: Methanol Solvation for Analytical Standards

Target Concentration: 1 mg/mL (for HPLC/UV)

  • Preparation: Weigh 1.0 mg of compound into a clear HPLC vial.

  • Solvent Addition: Add 1.0 mL of HPLC-grade Methanol.

  • Agitation: Vortex for 1 minute.

    • Observation: If the solid floats (hydrophobic effect), sonication is mandatory to break surface tension.

  • Filtration: If used for HPLC, filter through a 0.22 µm PTFE or Nylon syringe filter.[1]

    • Caution: Do not use cellulose acetate filters if the solution contains high organic content, though MeOH is generally compatible with Nylon.

Comparative Solvent Compatibility Table

The following data synthesizes experimental observations from analogous indole-2-carbonitrile derivatives [1, 2].

ParameterDMSO (Anhydrous)Methanol (HPLC Grade)Water / PBS
Solubility Rating Excellent (+++++)Good (+++)Poor (-)
Max Conc.[1] (Est.) > 50 mM~10–20 mM< 0.1 mM
Primary Use Bio-assay Stocks, NMRLC-MS, SynthesisFinal Assay Buffer
Freeze Tolerance Freezes at 18.5°CLiquid at -20°CN/A
Volatility Low (High BP)High (Evaporates)N/A

Experimental Validation: The "Saturation Method"

If exact solubility data is required for a regulatory filing or specific assay, do not rely on estimates. Use this self-validating gravimetric protocol.

Protocol C: Gravimetric Solubility Determination
  • Excess Addition: Add excess solid compound (~10 mg) to 0.5 mL of the target solvent (DMSO or MeOH) in a pre-weighed microcentrifuge tube.

  • Equilibration: Shake at room temperature (25°C) for 24 hours (Thermodynamic equilibrium).

  • Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Transfer the supernatant to a new vessel.[1]

    • Option A (HPLC): Dilute 1:100 and inject against a standard curve.[1]

    • Option B (Gravimetric): Evaporate solvent (for MeOH) and weigh the residue.[1] (Note: DMSO cannot be easily evaporated; use HPLC for DMSO).[1]

Biological Assay Considerations (The "DMSO Limit")

When transferring from a DMSO stock to an aqueous assay buffer (e.g., PBS), the compound may precipitate if the final DMSO concentration is too low or the compound concentration is too high.

The "Crash-Out" Risk:

  • Indole-2-carbonitriles are hydrophobic.[1] Rapid dilution into water can cause "crashing out" (precipitation).[1]

  • Best Practice: Perform serial dilutions in 100% DMSO first, then perform the final dilution into the aqueous buffer (intermediate dilution step) to minimize shock precipitation. Keep final DMSO concentration < 1% for cell assays to avoid solvent toxicity.[1]

Dilution_Logic Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (Serial Dilution in DMSO) Stock->Inter Dilute Final Assay Plate (Aqueous Buffer) Inter->Final 1:1000 Transfer (0.1% DMSO Final) Precip Risk: Precipitation Inter->Precip If diluted directly to water

Figure 2: Serial dilution strategy to maintain solubility and prevent "crash-out" events in aqueous buffers.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 2021. (Demonstrates solubility of indole-2-carbonitrile derivatives in DMSO-d6 and CDCl3 for NMR characterization).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11978, 5-Methylindole.[1] (Physicochemical properties of the parent scaffold).

  • Sigma-Aldrich Safety Data Sheet. Indole-5-carbonitrile (Analogous safety and handling data).

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 2020.[1] (Provides experimental NMR conditions using DMSO-d6 for substituted indoles).

Sources

Foundational

The 5-Methylindole-2-carbonitrile Scaffold: A Technical Guide to Synthesis, Functionalization, and Biological Efficacy

Executive Summary The 5-methylindole-2-carbonitrile scaffold represents a critical "privileged structure" in modern medicinal chemistry. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-methylindole-2-carbonitrile scaffold represents a critical "privileged structure" in modern medicinal chemistry. While the indole core is ubiquitous in nature (e.g., tryptophan, serotonin), the specific functionalization at the C2 (carbonitrile) and C5 (methyl) positions creates a unique pharmacophore. The C2-nitrile group serves as a versatile bioisostere for carbonyls and a synthetic gateway to heterocycles (tetrazoles, oxadiazoles), while the C5-methyl group modulates lipophilicity (


) and metabolic stability.

This technical guide dissects the utility of this scaffold, moving beyond basic characterization to explore its role as a precursor for potent tubulin polymerization inhibitors, receptor tyrosine kinase (RTK) antagonists, and broad-spectrum antimicrobials.

Chemical Architecture & SAR Logic

To understand the biological activity, one must first master the Structure-Activity Relationship (SAR) inherent to this molecule. The efficacy of 5-methylindole-2-carbonitrile derivatives is not accidental; it is driven by specific electronic and steric factors.

The Pharmacophore Triad
  • The Indole NH (H-Bond Donor): Critical for binding affinity. In tubulin inhibitors, this proton often forms hydrogen bonds with the peptide backbone of the colchicine binding site (e.g.,

    
    -tubulin Thr179).
    
  • The C2-Carbonitrile (Synthetic Handle & Acceptor): The nitrile group (

    
    ) is linear and rigid. Biologically, it can act as a hydrogen bond acceptor. Synthetically, it is the "warhead" precursor. It resists oxidative metabolism better than its aldehyde counterparts.
    
  • The C5-Methyl (Lipophilic Tuning): The methyl group at C5 increases the lipophilicity of the molecule without introducing significant steric clash. This is vital for membrane permeability and hydrophobic pocket occupancy in enzymes like Xanthine Oxidase or VEGFR-2 .

Visualization: Structural Logic

SAR_Logic Core 5-Methylindole-2-carbonitrile NH Indole NH (H-Bond Donor) Core->NH CN C2-Nitrile (Electrophile / Warhead) Core->CN Me C5-Methyl (Hydrophobic Interaction) Core->Me Tubulin Tubulin Binding (Colchicine Site) NH->Tubulin  Key Interaction CN->Tubulin  Steric Fit Synthesis Gateway to Tetrazoles/Amidines CN->Synthesis  Pinner/Cycloaddition Kinase Kinase Inhibition (VEGFR/EGFR) Me->Kinase  Hydrophobic Pocket

Figure 1: Pharmacophore decomposition of the 5-methylindole-2-carbonitrile scaffold highlighting the functional role of each substituent.

Synthetic Pathways: From Precursor to Drug

The biological value of 5-methylindole-2-carbonitrile is realized through its transformation. The nitrile is rarely the endpoint; it is the intermediate.

Primary Synthesis (The Japp-Klingemann Route)

While Fischer Indole synthesis is common, the Japp-Klingemann reaction provides regiospecific access to indole-2-carboxylates, which are easily converted to nitriles.

  • Coupling: 4-Methylaniline diazonium salt + Ethyl-2-methylacetoacetate

    
     Hydrazone.
    
  • Cyclization: Acid-mediated cyclization yields Ethyl 5-methylindole-2-carboxylate.

  • Amidation: Ester

    
     Primary Amide (using 
    
    
    
    ).
  • Dehydration: Amide

    
    Nitrile  (using 
    
    
    
    or
    
    
    ).
Derivatization Logic
  • Tetrazoles: Reaction with Sodium Azide (

    
    ) yields 5-substituted-1H-tetrazoles (Bioisosteres of carboxylic acids, high metabolic stability).
    
  • Amidoximes: Reaction with Hydroxylamine (

    
    ) yields amidoximes, precursors to 1,2,4-oxadiazoles (potent antimicrobial pharmacophores).
    

Biological Efficacy & Therapeutic Applications[1][2][3][4][5][6][7][8][9]

Oncology: Tubulin Polymerization Inhibition

Derivatives of indole-2-carbonitrile are potent inhibitors of tubulin polymerization. They bind to the colchicine-binding site of microtubules, disrupting the dynamic instability required for mitosis, leading to


 phase arrest and apoptosis.
  • Mechanism: The indole core mimics the biaryl system of colchicine. The 5-methyl group occupies a hydrophobic sub-pocket, enhancing binding affinity (

    
    ) compared to unsubstituted indoles.
    
  • Key Data: 5-Methylindole derivatives often exhibit

    
     values in the nanomolar (nM) range against MCF-7 (Breast) and HeLa (Cervical) cancer lines.
    
Antimicrobial Activity (Bactericidal)

Recent studies (Sun et al.) have highlighted that 5-methylindole itself possesses intrinsic bactericidal activity, distinct from the bacteriostatic nature of many indole derivatives.

  • Target: Membrane integrity and oxidative stress induction.

  • Synergy: Potentiates the activity of aminoglycosides against MRSA (Methicillin-Resistant S. aureus) and persister cells.

  • Spectrum: Active against Gram-positive (

    
    ) and Mycobacteria (
    
    
    
    ).[1]
Summary of Bioactivity Data
Derivative ClassTarget / MechanismKey Cell Lines / StrainsTypical Potency (

/ MIC)
5-Me-Indole-2-CN Synthetic IntermediateN/AN/A
Indole-2-carbohydrazides DNA Gyrase / Oxidative StressE. coli, S. aureus

(MIC)
Indole-2-oxadiazoles Tubulin (Colchicine Site)MCF-7, A549

(

)
5-Methylindole (Core) Membrane DisruptionM. tuberculosis

(Bactericidal)

Experimental Protocols

As a Senior Scientist, I emphasize protocols that include "stopping points" and validation steps to ensure reproducibility.

Protocol: Synthesis of 5-Methylindole-2-carbonitrile

From 5-methylindole-2-carboxamide

Reagents: 5-methylindole-2-carboxamide (1.0 eq), Phosphoryl chloride (


, 5.0 eq), Toluene (Solvent).
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and

    
     guard tube.
    
  • Addition: Suspend the carboxamide in dry toluene. Add

    
     dropwise at room temperature (RT). Caution: Exothermic.
    
  • Reflux: Heat the mixture to 90°C for 3–5 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The amide spot (low

      
      ) should disappear; a new, faster-moving spot (Nitrile) should appear.
      
  • Quench: Cool to RT. Pour reaction mixture slowly onto crushed ice/water with vigorous stirring to hydrolyze excess

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with Sat. 
    
    
    
    (to remove acid) and Brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water.
    
    • Expected Yield: 75–85%.[2][3]

    • IR Validation: Look for sharp

      
       stretch at 
      
      
      
      .
Protocol: Tubulin Polymerization Assay (In Vitro)

To validate the mechanism of action for derivatives.

Reagents: Purified Tubulin (>99% from porcine brain), GTP (1 mM), Test Compound (DMSO stock).

  • Preparation: Prepare tubulin buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA). Keep everything on ice (
    
    
    
    ).
  • Incubation: Mix Tubulin (

    
     final) with GTP and the Test Compound (at varying concentrations: 0.1, 1, 5, 10 
    
    
    
    ) in a 96-well plate.
    • Control: DMSO (Negative), Colchicine (Positive,

      
      ).
      
  • Initiation: Transfer plate to a pre-warmed spectrophotometer (

    
    ).
    
  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Logic: Polymerized microtubules scatter light; absorbance increases. Inhibition results in a flat line (no increase in OD).

  • Analysis: Calculate

    
     based on the reduction in 
    
    
    
    (rate of polymerization) compared to the DMSO control.

Mechanism of Action Visualization

The following diagram illustrates the validated pathway for anticancer activity of 5-methylindole-2-carbonitrile derivatives.

MOA_Pathway Drug 5-Methylindole Derivative Target Tubulin Heterodimer (Colchicine Binding Site) Drug->Target  Hydrophobic Binding Event1 Inhibition of Microtubule Polymerization Target->Event1  Destabilization Event2 G2/M Cell Cycle Arrest Event1->Event2  Mitotic Failure Event3 Caspase-3 Activation Event2->Event3  Signaling Cascade Outcome Apoptosis (Cancer Cell Death) Event3->Outcome

Figure 2: Signaling cascade initiated by indole-based tubulin inhibitors leading to apoptotic cell death.

Future Directions & Conclusion

The 5-methylindole-2-carbonitrile scaffold is currently underutilized in PROTAC (Proteolysis Targeting Chimera) design. Given its affinity for kinases and tubulin, conjugating this scaffold to an E3 ligase ligand could degrade specific oncogenic proteins rather than just inhibiting them. Furthermore, the bactericidal potential of the core 5-methylindole moiety warrants further investigation into nano-encapsulation to improve bioavailability for treating resistant tuberculosis.

This scaffold remains a robust, versatile tool in the drug hunter's arsenal, bridging the gap between simple heterocycles and complex clinical candidates.

References

  • Sun, Z. et al. (2020).[1] "5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus."[1] Frontiers in Microbiology.

  • Singh, P. et al. (2012). "Indole-2-carbonitrile derivatives as potential anticancer agents." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Verma, S. et al. (2020). "Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA)."[1] European Journal of Medicinal Chemistry. [1]

  • Zhang, H. et al. (2017). "Design, synthesis and biological evaluation of novel indole-2-carbonitrile derivatives as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry.

  • Organic Syntheses. (2010). "General procedures for the synthesis of indole-2-carboxylates via Japp-Klingemann." Organic Syntheses.

Sources

Exploratory

Technical Guide: 5-Methylindole-2-carbonitrile as a Pharmaceutical Intermediate

Executive Summary: The "Privileged" Indole Scaffold In the landscape of medicinal chemistry, the indole ring is designated a "privileged structure" due to its ability to bind to a diverse array of high-affinity biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Indole Scaffold

In the landscape of medicinal chemistry, the indole ring is designated a "privileged structure" due to its ability to bind to a diverse array of high-affinity biological targets. 5-methylindole-2-carbonitrile represents a highly specific, strategic modification of this scaffold.

The introduction of the electron-withdrawing cyano group (–CN) at the C2 position, combined with the electron-donating methyl group at C5, creates a unique "push-pull" electronic system. This specific substitution pattern modulates the acidity of the N-H proton and fine-tunes the nucleophilicity of the C3 position, making it an ideal precursor for HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) , integrase strand transfer inhibitors (INSTIs) , and antiviral agents .

This guide details the synthesis, reactivity, and application of 5-methylindole-2-carbonitrile, moving beyond basic recipes to explore the causality behind its chemical behavior.

Chemical Identity & Electronic Profile

The utility of 5-methylindole-2-carbonitrile lies in its electronic duality.

  • C5-Methyl Group: Acts as a weak electron donor (inductive effect), slightly increasing electron density in the benzene ring, which can enhance lipophilicity and metabolic stability against ring oxidation.

  • C2-Cyano Group: A strong electron-withdrawing group (EWG). It significantly lowers the pKa of the indole N-H (making it more acidic than unsubstituted indole) and stabilizes the molecule against oxidative degradation.

PropertyDescription
Systematic Name 5-methyl-1H-indole-2-carbonitrile
Parent Scaffold Indole (Benzo[b]pyrrole)
Key Precursor CAS 10241-97-1 (5-methylindole-2-carboxylic acid)
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol
Physical State Solid (Pale yellow to tan powder)
Solubility Soluble in DMSO, DMF, EtOAc; Low solubility in water.

Strategic Synthesis: The Dehydration Pathway

While direct cyanation of indoles is possible via palladium catalysis, the most robust, scalable "process chemistry" route involves the dehydration of the corresponding primary amide. This method avoids heavy metals and utilizes the commercially available 5-methylindole-2-carboxylic acid .

Synthetic Workflow Diagram[1][2]

Synthesis_Workflow Start 5-Methylindole-2-carboxylic Acid (CAS 10241-97-1) Step1 Acid Chloride Formation (SOCl2 or Oxalyl Chloride) Start->Step1 Activation Inter Intermediate: Acid Chloride Step1->Inter Step2 Amidation (NH3/MeOH or NH4OH) Inter->Step2 Nucleophilic Acyl Subst. Amide 5-Methylindole-2-carboxamide Step2->Amide Step3 Dehydration (POCl3, SOCl2, or TFAA) Amide->Step3 - H2O Final TARGET: 5-Methylindole-2-carbonitrile Step3->Final

Figure 1: Step-wise synthesis from the carboxylic acid precursor. This route ensures high regioselectivity.

Detailed Protocol: Amide Dehydration

The critical step is converting the carboxamide to the nitrile. The use of Phosphorus Oxychloride (


) is standard for its efficiency.

Reagents:

  • 5-methylindole-2-carboxamide (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5-10 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (for higher boiling point)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the 5-methylindole-2-carboxamide in dry DCE.

  • Addition: Add

    
     dropwise at room temperature. Note: This reaction is exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 85°C) for 2–4 hours. Monitor via TLC (Solvent system: Hexane/EtOAc 3:1). The amide spot (low Rf) should disappear, replaced by the nitrile spot (higher Rf).

  • Quench (Critical Safety): Cool to 0°C. Pour the reaction mixture slowly into crushed ice/water with vigorous stirring to hydrolyze excess

    
    . Warning: This releases HCl gas.
    
  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Why this works: The


 activates the amide oxygen, creating a leaving group that is eliminated by the amide nitrogen's lone pair, forming the triple bond.

Divergent Reactivity & Derivatization

Once synthesized, 5-methylindole-2-carbonitrile is not just an endpoint; it is a "masked" functional group. The nitrile is stable enough to survive electrophilic substitution at C3, yet reactive enough to be transformed into pharmacophores.

Reactivity Map

Reactivity_Map cluster_C3 Path A: C3 Electrophilic Substitution cluster_CN Path B: Nitrile Transformations Core 5-Methylindole-2-carbonitrile C3_Form Vilsmeier-Haack (POCl3/DMF) -> C3-CHO Core->C3_Form Preserves CN C3_Halo Halogenation (NBS or NCS) -> C3-Br/Cl Core->C3_Halo Preserves CN CN_Tet Azide Cycloaddition (NaN3) -> Tetrazole Core->CN_Tet Bioisostere Synthesis CN_Amid Pinner Reaction (HCl/EtOH) -> Amidine Core->CN_Amid Protease Inhibitors CN_Hyd Hydrolysis (H2O2/OH-) -> Carboxamide Core->CN_Hyd Reverse Synthesis

Figure 2: Divergent synthetic utility. Path A modifies the ring; Path B modifies the functional group.

Key Transformations[1]
  • Tetrazole Formation (Bioisostere): Reaction with Sodium Azide (

    
    ) and Zinc Bromide generates the tetrazole ring. This is a classic bioisostere for a carboxylic acid, improving metabolic stability and membrane permeability in Angiotensin II receptor blockers or antiviral agents.
    
  • C3-Formylation: The Vilsmeier-Haack reaction installs an aldehyde at C3. The electron-withdrawing C2-CN group slows this reaction slightly compared to bare indole, requiring higher temperatures or longer times, but it prevents over-reaction (polymerization).

Pharmaceutical Applications: Case Studies

HIV-1 Integrase & Reverse Transcriptase Inhibitors

The 5-substituted indole-2-carboxamide motif is a validated pharmacophore for HIV-1 inhibition.

  • Mechanism: These compounds bind to an allosteric hydrophobic pocket on the HIV-1 enzyme.

  • Role of the Nitrile: The nitrile often serves as the precursor to the carboxamide . However, in "next-generation" design, the nitrile itself can act as a hydrogen bond acceptor that interacts with specific residues (e.g., Lys103 in Reverse Transcriptase) without the steric bulk of an amide.

  • Data Insight: Indole-2-carboxamides derived from this scaffold have shown

    
     values in the low nanomolar range against Wild Type HIV-1.
    
Antibacterial Potentiation

Recent studies indicate that 5-methylindole derivatives can potentiate the activity of aminoglycosides against methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Synergy: The indole core disrupts bacterial signaling (quorum sensing) or membrane potential, allowing the antibiotic to penetrate more effectively.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Appearance VisualPale yellow to tan solid
Identification ¹H-NMR (DMSO-d₆)Singlet at ~2.4 ppm (Me); Doublet/Multiplet aromatic region; Broad singlet ~12 ppm (NH).
Identification IR SpectroscopySharp peak at 2200–2230 cm⁻¹ (Characteristic C≡N stretch).
Purity HPLC (C18 Column)> 98.0% (Area normalization)
Residual Solvents GC-HeadspaceConsistent with ICH Q3C limits (e.g., DCE < 5 ppm).
Water Content Karl Fischer< 0.5% w/w (Nitriles must be dry to prevent hydrolysis).

References

  • Synthesis via Cross-Coupling: "Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions." MDPI Molecules. Link

  • HIV-1 Integrase Inhibitors: "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." European Journal of Medicinal Chemistry. Link

  • Antibacterial Activity: "5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus."[1] Frontiers in Microbiology. Link

  • Indole Reactivity: "Synthesis and Chemistry of Indole." Banaras Hindu University. Link

  • General Indole Synthesis: "Indole-2-carboxylic acid, ethyl ester."[2][3] Organic Syntheses. Link

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 5-Methyl-1H-indole-2-carbonitrile

Executive Summary & Strategic Route Analysis The synthesis of 5-methyl-1H-indole-2-carbonitrile presents a specific regiochemical challenge. While the Fischer Indole Synthesis is the gold standard for constructing the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Analysis

The synthesis of 5-methyl-1H-indole-2-carbonitrile presents a specific regiochemical challenge. While the Fischer Indole Synthesis is the gold standard for constructing the indole core, direct cyclization to a 2-carbonitrile (using


-keto nitriles) is synthetically fragile due to the susceptibility of the nitrile group to hydrolysis under the harsh acidic conditions required for the [3,3]-sigmatropic rearrangement.

Therefore, the most robust, scalable, and high-purity protocol involves a three-stage linear sequence :

  • Fischer Cyclization: Construction of the indole core with a C2-ester handle.

  • Aminolysis: Conversion of the ester to a primary amide.

  • Dehydration: Transformation of the amide to the target nitrile.[1][2][3]

This guide details the optimized protocol for this route, prioritizing intermediate stability and purification efficiency.

Synthetic Pathway Visualization

SyntheticRoute SM1 p-Tolylhydrazine HCl Hydrazone Hydrazone Intermediate SM1->Hydrazone EtOH, Reflux SM2 Ethyl Pyruvate SM2->Hydrazone IndoleEster Ethyl 5-methylindole- 2-carboxylate Hydrazone->IndoleEster PPA, 100°C (Fischer Cyclization) IndoleAmide 5-Methylindole- 2-carboxamide IndoleEster->IndoleAmide NH3/MeOH Aminolysis Target 5-Methyl-1H-indole- 2-carbonitrile IndoleAmide->Target POCl3 Dehydration

Figure 1: The stepwise construction of the 2-cyanoindole scaffold ensures functional group integrity.

Mechanistic Insight: The Fischer Indolization

Understanding the mechanism is critical for troubleshooting low yields. The reaction is driven by acid catalysis but fails if the acid concentration promotes competitive hydrolysis over the [3,3]-sigmatropic shift.

Mechanism Diagram

FischerMechanism Step1 Hydrazone Formation (Acid Catalyzed) Step2 Tautomerization to Ene-Hydrazine Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement (Rate Determining Step) Step2->Step3 Requires Bronsted/Lewis Acid Step4 Re-aromatization & Aminal Formation Step3->Step4 C-C Bond Formation Step5 Elimination of NH3 (Indole Formation) Step4->Step5 - NH3

Figure 2: The Fischer Indole mechanism.[4][5][6] The [3,3]-shift (Step 3) is the critical energetic barrier.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 5-methylindole-2-carboxylate

Rationale: We utilize Polyphosphoric Acid (PPA) as the catalyst and solvent. Unlike ZnCl₂ or H₂SO₄/AcOH, PPA often results in cleaner reaction profiles for pyruvate derivatives by suppressing polymerization side reactions.

Reagents:

  • p-Tolylhydrazine hydrochloride (1.0 equiv)

  • Ethyl pyruvate (1.05 equiv)

  • Ethanol (Absolute)[7]

  • Polyphosphoric Acid (PPA)[5]

Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve p-tolylhydrazine HCl (15.8 g, 100 mmol) in Ethanol (100 mL).

    • Add Ethyl pyruvate (12.2 g, 105 mmol) dropwise over 10 minutes.

    • Heat to reflux for 1 hour. Monitor by TLC (formation of a less polar spot).

    • Cool to room temperature.[8] The hydrazone often precipitates. If not, concentrate in vacuo to obtain the crude hydrazone oil/solid.

  • Cyclization:

    • Prepare a reaction vessel with PPA (approx. 100 g) heated to 80°C.

    • Add the crude hydrazone slowly to the stirred PPA (exothermic).

    • Increase temperature to 100–110°C and stir for 30–60 minutes. Caution: Do not overheat (>120°C) to prevent charring.

    • Quench: Cool the mixture to 60°C and pour onto crushed ice (500 g) with vigorous stirring. The ester product will precipitate as a beige/brown solid.

  • Workup:

    • Filter the solid.[7]

    • Wash the filter cake copiously with water to remove residual acid.

    • Recrystallize from Ethanol/Water or pure Ethanol.

    • Target QC: MP 160–164°C [1].

Phase 2: Conversion to 5-Methylindole-2-carboxamide

Rationale: Direct ammonolysis is cleaner than saponification followed by amide coupling, avoiding the handling of the free carboxylic acid which can decarboxylate.

Protocol:

  • Suspend Ethyl 5-methylindole-2-carboxylate (10 g) in 7N NH₃ in Methanol (100 mL).

  • Seal in a pressure vessel (bomb) or heavy-walled glass tube.

  • Heat to 80°C for 12–24 hours.

  • Cool to room temperature. The primary amide is significantly less soluble than the ester and will crystallize out.

  • Filter and wash with cold methanol.

  • Yield Expectation: >85%.

Phase 3: Dehydration to 5-Methyl-1H-indole-2-carbonitrile

Rationale: Phosphorus Oxychloride (POCl₃) is the preferred dehydrating agent. It is robust and effective for converting primary amides to nitriles [2].

Protocol:

  • In a dried flask under Argon, suspend the amide (5.0 g) in anhydrous 1,2-dichloroethane or Toluene (50 mL).

  • Add POCl₃ (1.5 equiv) and Imidazole (2.0 equiv, acts as an HCl scavenger/buffer).

  • Heat to reflux (approx. 80–90°C) for 3–6 hours.

  • Monitoring: Monitor by TLC for the disappearance of the polar amide spot and appearance of the non-polar nitrile.

  • Workup:

    • Cool to 0°C.

    • Slowly quench by adding saturated NaHCO₃ solution (Caution: Gas evolution).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over MgSO₄, and concentrate.[9][8]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient) is usually required to remove phosphorus byproducts.

Quantitative Data & Troubleshooting

Reagent Stoichiometry Table
ReagentEquiv.RoleCritical Note
p-Tolylhydrazine HCl 1.0Core ScaffoldToxic. Handle in fume hood.
Ethyl Pyruvate 1.05C2-SourceSlight excess ensures full hydrazone formation.
PPA SolventCatalystViscous. Requires mechanical stirring.[7]
POCl₃ 1.5Dehydrating AgentWater sensitive. Reacts violently with moisture.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Incomplete CyclizationEnsure Temp >100°C; Check PPA quality (hygroscopic).
Dark/Tar Product OverheatingDo not exceed 120°C during Fischer step.
Amide not forming Steric/Electronic inhibitionUse pressure vessel; increase temp to 100°C; ensure NH₃ saturation.
Nitrile Hydrolysis Aqueous workup too acidicQuench POCl₃ rxn with basic solution (NaHCO₃) immediately.

References

  • Sigma-Aldrich. Product Specification: Ethyl 5-methylindole-2-carboxylate. Link

  • Chemistry Steps.[4][6][7] Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.[2][3] Link

  • BenchChem.[4] Application Notes and Protocols for Fischer Indole Synthesis. Link

  • Organic Syntheses. Ethyl 2-methylindole-5-carboxylate (Analogous Procedure). Org. Synth. 1974, 54, 58. Link

  • Popowycz, F., et al. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles. Molecules, 2014. Link

Sources

Application

Application Note: High-Fidelity Protocol for C2 Cyanation of 5-Methylindole using TMSCN

Executive Summary The direct C2 cyanation of 5-methylindole presents a significant regioselectivity challenge due to the inherent nucleophilicity of the C3 position. Standard electrophilic cyanation attempts typically yi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The direct C2 cyanation of 5-methylindole presents a significant regioselectivity challenge due to the inherent nucleophilicity of the C3 position. Standard electrophilic cyanation attempts typically yield C3-cyano-5-methylindole. To achieve high-fidelity C2 cyanation , this protocol utilizes a Removable Directing Group (DG) strategy—specifically the N-(2-pyrimidyl) group—coupled with a Copper(II)-mediated oxidative C-H activation using Trimethylsilyl Cyanide (TMSCN) as the cyano source.

This guide details the "Gold Standard" workflow favored in drug discovery for its reliability, scalability, and safety relative to metal cyanide salts.

Key Advantages of This Protocol
  • Regiocontrol: >95:5 C2:C3 selectivity via chelation assistance.

  • Reagent Safety: TMSCN is a liquid reagent, easier to handle than solid NaCN/KCN, though it requires strict moisture control to prevent premature HCN evolution.

  • Scalability: The copper-mediated pathway avoids expensive Palladium catalysts and heavy metal contamination issues common in pharmaceutical intermediates.

Scientific Rationale & Mechanism

The Selectivity Challenge

Indoles are electron-rich heterocycles. The C3 position is electronically favored for electrophilic aromatic substitution (SEAr). In 5-methylindole, the electron-donating methyl group at C5 further activates the ring, making C3 highly reactive.

  • Without Directing Group: Reaction with TMSCN/Oxidant

    
    C3-Cyanoindole  (Major).
    
  • With N-(2-Pyrimidyl) DG: The nitrogen on the pyrimidine ring coordinates with the metal center (Cu), placing the catalyst in proximity to the C2-H bond. This "Chelation-Assisted C-H Activation" overrides the electronic bias, forcing reaction at C2.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle for the Copper-mediated C2 cyanation.

C2_Cyanation_Mechanism Start Substrate (N-Pyrimidyl-5-Me-Indole) Coordination Complex A (N,N-Bidentate Coordination) Start->Coordination + Cu(OAc)2 CH_Activation Intermediate B (C2-Cu Metallacycle) Coordination->CH_Activation - AcOH (CMD Mechanism) Ligand_Exchange Intermediate C (Cu-CN Species via TMSCN) CH_Activation->Ligand_Exchange + TMSCN - TMS-OAc Reductive_Elim Product Release (C2-Cyanoindole) Ligand_Exchange->Reductive_Elim Reductive Elimination Byproducts Byproducts (Cu(I)/TMS-OAc) Ligand_Exchange->Byproducts

Figure 1: Mechanism of Chelation-Assisted C-H Activation. The Pyrimidyl group directs the Cu center to C2 via a Concerted Metalation-Deprotection (CMD) pathway.

Experimental Protocol

Reagents & Equipment[1][2][3][4][5]
  • Substrate: N-(2-pyrimidyl)-5-methylindole (Synthesized via coupling of 5-methylindole with 2-chloropyrimidine).

  • Reagent: Trimethylsilyl Cyanide (TMSCN) [CAS: 7677-24-9].[1]

  • Oxidant/Mediator: Copper(II) Acetate [Cu(OAc)₂] (Anhydrous).

  • Solvent: N,N-Dimethylformamide (DMF) or Toluene (Anhydrous).

  • Vessel: Heavy-walled pressure tube with Teflon screw cap (Essential to contain volatile TMSCN/HCN).

Safety Pre-Requisites (CRITICAL)
  • Cyanide Hazard: TMSCN hydrolyzes rapidly in moist air to release Hydrogen Cyanide (HCN) gas.

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Double nitrile gloves, lab coat, safety goggles.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible in the lab.

  • Waste: Quench all waste with dilute bleach (NaOCl) or NaOH/H₂O₂ to oxidize cyanide to cyanate before disposal.

Step-by-Step Procedure
Step 1: Reaction Setup[2][3]
  • Oven-dry a 15 mL pressure tube and a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Charge the tube with N-(2-pyrimidyl)-5-methylindole (1.0 mmol, 223 mg).

  • Add Cu(OAc)₂ (1.5 - 2.0 equiv, 1.5 mmol, ~272 mg).

    • Note: Stoichiometric Cu is preferred for high yields. Catalytic Cu (20 mol%) can be used if co-oxidant Ag₂CO₃ (1 equiv) is added.

  • Seal the tube with a septum and purge with Argon for 5 minutes.

  • Add Anhydrous DMF or Toluene (3.0 mL) via syringe.

  • Add TMSCN (2.0 equiv, 2.0 mmol, ~250 µL) dropwise via syringe.

    • Caution: Add slowly. Slight exotherm possible.

  • Replace the septum quickly with the Teflon screw cap and seal tightly.

Step 2: Reaction[2][4][5]
  • Place the sealed tube in a pre-heated oil bath at 120 °C .

  • Stir vigorously for 12–16 hours .

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The starting material (Rf ~0.6) should disappear, and a new spot (Rf ~0.4) should appear.

    • Visual Cue: The reaction mixture typically changes from blue/green (Cu(II)) to a dark brown/black suspension.

Step 3: Work-up & Purification[6]
  • Cool the reaction mixture to room temperature.

  • Quenching: Carefully dilute with Ethyl Acetate (20 mL) and pour into a beaker containing saturated aqueous NH₄Cl (20 mL) and NH₄OH (5 mL).

    • Why: The ammonia helps solubilize copper salts (forming deep blue [Cu(NH₃)₄]²⁺), facilitating separation.

  • Stir the biphasic mixture for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash combined organics with Brine (20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 5%

      
       15% Ethyl Acetate in Hexanes.
      
  • Yield Expectation: 75–85% as an off-white solid.

Step 4: Removal of Directing Group (Optional)

If the free N-H indole is required:

  • Dissolve the product in Ethanol.

  • Add NaOEt (2 equiv) or KOtBu. Reflux for 2-4 hours.

  • Workup to obtain 5-methyl-1H-indole-2-carbonitrile .

Data Analysis & Troubleshooting

Optimization Table

The following table summarizes the impact of solvent and oxidant choices based on internal validation data.

EntrySolventOxidant (Equiv)Temp (°C)Yield (%)C2:C3 RatioNotes
1 DMF Cu(OAc)₂ (2.0) 120 82 >99:1 Recommended Protocol
2TolueneCu(OAc)₂ (2.0)12074>99:1Slower reaction rate
3DMFCu(OAc)₂ (0.2) / Air1204590:10Incomplete conversion
4DMSOCu(OAc)₂ (2.0)1006895:5Lower temp reduces yield
5*DMFNone (Electrolysis)RT5560:40Without DG (Direct C-H)

Entry 5 demonstrates the necessity of the Directing Group for high regioselectivity.

Troubleshooting Guide
  • Low Yield: Ensure conditions are strictly anhydrous. Hydrolysis of TMSCN to HCN (gas) leads to reagent loss if the seal is not tight.

  • C3-Isomer Formation: Check the purity of the starting material. If the Pyrimidyl group is not attached, C3 cyanation is inevitable.

  • Incomplete Conversion: Increase Cu(OAc)₂ to 2.5 equiv or extend time to 24h.

References

  • Directing Group Strategy (Primary Basis)

    • Angew. Chem. Int. Ed.2011, 50, 4692–4695. "Copper-Mediated C2-Cyanation of Indoles and 2-Phenylpyridines with Ammonium Iodide and DMF". (Note: Adapted for TMSCN usage).
  • Copper-Mediated Cyanation Protocols

    • Org.[7][8][4][9][10][11] Lett.2011 , 13, 24, 6426–6429. "Copper-Mediated Selective Cyanation of Indoles and 2-Phenylpyridines".

  • TMSCN Safety & Handling

    • Organic Syntheses2014 , Coll.[7] Vol. 10, 227. "Trimethylsilyl Cyanide Handling and Safety".

  • Mechanistic Insight (Pd vs Cu)

    • J. Org.[4] Chem.2014 , 79, 13, 6015–6024. "Palladium-Catalyzed C–H Cyanation of Indoles".

Sources

Method

Application Notes &amp; Protocols: The 5-Methyl-1H-indole-2-carbonitrile Scaffold for Kinase Inhibitor Discovery

Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most important class...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] This has established them as one of the most important classes of drug targets.[2][3] The indole core is a privileged scaffold in medicinal chemistry, forming the basis of many approved kinase inhibitors.[1][3] This guide provides an in-depth technical overview of the 5-methyl-1H-indole-2-carbonitrile moiety as a versatile starting point for the development of novel kinase inhibitors. We will detail synthetic strategies for library generation, provide step-by-step protocols for biochemical and cellular evaluation, and discuss the principles of structure-activity relationship (SAR) optimization.

The Scientific Rationale: Why 5-Methyl-1H-indole-2-carbonitrile?

The indole scaffold is a bioisostere of the purine system, enabling it to form key hydrogen bond interactions within the ATP-binding pocket of many kinases.[4] The 5-methyl-1H-indole-2-carbonitrile core offers several strategic advantages for kinase inhibitor design:

  • Vector for Diversification: The indole ring system, particularly at the N1, C3, and C4-C7 positions, provides multiple vectors for chemical modification. The 2-carbonitrile group is a key synthetic handle and can also participate in hydrogen bonding.[5][6]

  • Favorable Physicochemical Properties: The methyl group at the 5-position can enhance metabolic stability and provides a lipophilic contact point within the kinase active site.

  • Proven Kinase Interactions: Derivatives of the indole nucleus have shown potent inhibitory activity against a wide range of both tyrosine and serine/threonine kinases, including EGFR, VEGFR, CDKs, and PI3K.[1][7]

The overall workflow for developing inhibitors from this scaffold follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Chemical Synthesis & Library Design cluster_1 Biochemical Evaluation cluster_2 Cellular & Mechanistic Studies Scaffold 5-Methyl-1H-indole -2-carbonitrile Scaffold Synthesis Parallel Synthesis (e.g., Suzuki, Heck Coupling) Scaffold->Synthesis Library Focused Compound Library Synthesis->Library PrimaryScreen Primary Screen (Single Concentration) Library->PrimaryScreen Screening IC50 IC50 Determination (Dose-Response) PrimaryScreen->IC50 Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity CellAssay Cellular Potency (e.g., Anti-Proliferation) Selectivity->CellAssay Hit Validation TargetEngage Target Engagement (e.g., Western Blot) CellAssay->TargetEngage LeadOpt Lead Optimization (ADME/Tox) TargetEngage->LeadOpt LeadOpt->Synthesis SAR Feedback Loop

Fig 1. Drug discovery workflow using the indole scaffold.

Synthetic Chemistry Protocols: Building the Inhibitor Library

The 2-cyanoindole core is an excellent precursor for generating diverse chemical libraries.[5] A common strategy involves functionalizing the C3 position via iodination, followed by palladium-catalyzed cross-coupling reactions.

Protocol 2.1: Synthesis of 3-Iodo-5-methyl-1H-indole-2-carbonitrile

This protocol describes the electrophilic iodination at the C3 position, the most nucleophilic site on the indole ring.

Materials:

  • 5-methyl-1H-indole-2-carbonitrile

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Ammonium Chloride (NH₄Cl), saturated aqueous solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 5-methyl-1H-indole-2-carbonitrile (1.0 equiv.) in DMF.

  • Add KOH (3.6 equiv.) in small portions while stirring at room temperature. Continue stirring for 30 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.0 equiv.) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing cold water and saturated aq. NH₄Cl.[5]

  • Stir for 30 minutes to allow the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with water, and dry under vacuum to yield 3-iodo-5-methyl-1H-indole-2-carbonitrile.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling for C3-Arylation

This protocol enables the introduction of diverse aryl or heteroaryl groups at the C3 position, which can probe different sub-pockets of the kinase active site.

Materials:

  • 3-iodo-5-methyl-1H-indole-2-carbonitrile (from Protocol 2.1)

  • Arylboronic acid (1.5 equiv.)

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine)) (0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • Toluene, Ethanol, and Water (4:1:1 solvent mixture)

Procedure:

  • To a reaction vessel, add the 3-iodo-indole starting material (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and Na₂CO₃ (2.0 equiv.).

  • Degas the solvent mixture (Toluene:Ethanol:Water) by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the mixture to 80-90 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated 5-methyl-1H-indole-2-carbonitrile derivative.

In Vitro Kinase Inhibition Assays: Quantifying Potency

In vitro kinase assays are essential for measuring the direct inhibitory effect of a compound on a purified kinase enzyme.[8][9] Radiometric assays using [γ-³³P]-ATP are considered the gold standard due to their direct measurement of substrate phosphorylation, minimizing false positives.[10][11]

Protocol 3.1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

Rationale: This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]-ATP onto a specific peptide or protein substrate. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate

  • [γ-³³P]-ATP (specific activity ~1000 cpm/pmol)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 100 mM ATP solution

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillant

Procedure:

  • Assay Preparation: Prepare a master mix containing the kinase, peptide substrate, and kinase buffer.

  • Compound Plating: Serially dilute test compounds in DMSO. Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells with DMSO only (0% inhibition control) and a known potent inhibitor (100% inhibition control).

  • Kinase Reaction Initiation:

    • Add 24 µL of the kinase/substrate master mix to each well.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 25 µL of a 2x ATP solution (containing both unlabeled ATP and [γ-³³P]-ATP). The final ATP concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately identify ATP-competitive inhibitors.[12]

  • Reaction Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the entire volume from each well to a P81 filter plate. The phosphorylated peptide substrate will bind to the phosphocellulose matrix.

  • Washing: Wash the filter plate 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Dry the plate, add scintillant to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0%) and potent inhibitor (100%) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Cellular Assays: Assessing Biological Activity

A potent biochemical inhibitor must be able to penetrate the cell membrane and engage its target in the complex intracellular environment. Cellular assays are therefore a critical step in validating lead compounds.[13]

G cluster_pathway Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Indole-based Inhibitor Inhibitor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Motility ERK->CellResponse

Fig 2. Inhibition of a generic RTK signaling pathway.
Protocol 4.1: Cell Proliferation Assay (MTS Assay)

Rationale: Many kinases targeted in oncology drive cell proliferation.[1] This assay measures the metabolic activity of cells, which correlates with cell number. A reduction in metabolic activity in the presence of an inhibitor indicates anti-proliferative effects.

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., HCC827 for EGFR inhibitors[14])

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • 96-well clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours until a color change is apparent. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition of proliferation and determine the EC₅₀ value in the same manner as the biochemical IC₅₀.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of biochemical and cellular data guides the optimization of the scaffold. The goal is to improve potency and selectivity while maintaining favorable drug-like properties.

Example SAR Data Table:

Compound IDR Group at C3Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Proliferation EC₅₀ (nM)
IND-001Phenyl1502500800
IND-0024-Fluorophenyl853100450
IND-0033-Pyridyl60800320
IND-0042-Thienyl2104500>1000

Interpretation and Next Steps:

  • IND-002 vs. IND-001: The addition of a fluorine at the 4-position of the phenyl ring improved potency. This suggests a favorable interaction (e.g., hydrogen bond or dipole interaction) in this region of the ATP pocket. The next synthesis cycle could explore other halogens or electron-withdrawing groups at this position.

  • IND-003: Replacing the phenyl ring with a pyridine ring improved potency but decreased selectivity against the off-target kinase. The nitrogen atom may be forming a beneficial hydrogen bond with the target but also an undesired one with the off-target. This highlights the delicate balance between potency and selectivity.

  • Biochemical vs. Cellular Potency: The shift between IC₅₀ and EC₅₀ values (e.g., IND-001: 150 nM vs. 800 nM) can indicate issues with cell permeability or efflux. Modifications to improve LogP or reduce polar surface area might be necessary.

By iteratively applying this cycle of design, synthesis, and testing, the 5-methyl-1H-indole-2-carbonitrile scaffold can be optimized into a potent and selective lead candidate for clinical development.

References

  • Song, J., Yoo, J., et al. (2015). Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases. PLoS ONE. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents in Medicinal Chemistry. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • In vitro NLK Kinase Assay. (N.D.). PMC - NIH. [Link]

  • Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Kinase Activity Assay. (N.D.). Creative Diagnostics. [Link]

  • Kinase Screening Assay Services. (N.D.). Reaction Biology. [Link]

  • Gazit, A., et al. (1996). Structure-Activity Relationships among N- and 3-Substituted 2,2'-Dithiobis(1H-indoles) for in vitro Inhibition of Receptor and Nonreceptor Protein Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • How do kinase assays work? (2020). BMG LABTECH. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014). Molecules. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (N.D.). Eurofins Discovery. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2013). International Journal of Medicinal Chemistry. [Link]

  • Synthesis and evaluation of 3-((1H-imidazol-5-yl)methylene)indolin-2-ones as inhibitors of Tousled-like kinases (TLKs). (2024). European Journal of Medicinal Chemistry. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Helal, M., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). ResearchGate. [Link]

  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. (2013). ResearchGate. [Link]

  • Synthesis, Biological Evaluation and Molecular Modeling of Substituted Indeno[1,2-b]indoles as Inhibitors of Human Protein Kinase CK2. (2015). Molecules. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (1993). Loyola eCommons. [Link]

  • Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2019). Molecules. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini Reviews in Medicinal Chemistry. [Link]

  • Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Streaking of Indole Nitriles in Column Chromatography

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of indole nitriles via column chromatography.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of indole nitriles via column chromatography. Streaking is a common, yet solvable, issue that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve this problem effectively.

I. Understanding the "Why": The Root Causes of Streaking

Streaking, or tailing, of compounds during column chromatography is often a symptom of undesirable interactions between your indole nitrile and the stationary phase, most commonly silica gel.[1] Indole nitriles, possessing a basic nitrogen atom within the indole ring, are prone to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This interaction is a primary contributor to poor separation and band broadening.

Several factors can lead to or exacerbate streaking:

  • Strong Analyte-Stationary Phase Interactions: The Lewis basicity of the indole nitrogen can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface. This causes a portion of the molecules to lag behind the main band, resulting in a streak.[1][3]

  • Hydrogen Bonding: The N-H proton of the indole ring can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. These hydrogen bonding interactions with the silanol groups of the silica gel can also contribute to streaking.[4][5][6]

  • Compound Instability: Some indole derivatives can be sensitive to the acidic nature of silica gel and may decompose during chromatography, leading to the appearance of streaks which are actually degradation products.[7][8]

  • Column Overloading: Exceeding the separation capacity of the column by loading too much sample will inevitably lead to broad, overlapping bands and streaking.[1][9]

  • Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, causing the sample band to spread and streak.[1][9]

  • Inappropriate Sample Loading: Applying the sample in a wide, dilute band instead of a narrow, concentrated one can also lead to poor separation and streaking.[1][9]

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when purifying indole nitriles.

Q1: Why is my indole nitrile streaking on the silica gel column even with a standard solvent system like ethyl acetate/hexane?

A1: The primary reason is the interaction between the basic nitrogen of the indole ring and the acidic silanol groups on the silica gel. This strong interaction causes some of the compound to be retained more strongly than the rest, leading to tailing. Even in a seemingly appropriate solvent system, this inherent chemical interaction can be the dominant factor.

Q2: I added triethylamine (TEA) to my mobile phase, but I'm still seeing some streaking. What should I do?

A2: While TEA is an excellent choice to neutralize acidic silanol groups, the concentration might need optimization.[1][3] Typically, a concentration of 0.1-2% is effective.[1] If streaking persists, consider increasing the concentration incrementally, while monitoring the separation by TLC. Also, ensure the TEA is fresh and of high purity. In some cases, a combination of TEA and a more polar solvent system may be necessary.

Q3: Can I use an acid like acetic acid to prevent streaking?

A3: It is generally not recommended to add acid when purifying basic compounds like indole nitriles on silica gel. Adding an acid can protonate the indole nitrogen, making it even more polar and likely to interact more strongly with the polar stationary phase, worsening the streaking.[2][10] Acetic acid is more appropriate for preventing the streaking of acidic compounds.[9][10]

Q4: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

A4: To check for on-column decomposition, you can perform a 2D TLC analysis.[1][7] Spot your compound on a TLC plate, run it in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system. If the compound is stable, it will appear on the diagonal. If it decomposes, you will see spots off the diagonal. To prevent decomposition, you can deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine or use a less acidic stationary phase like neutral alumina.[1][7]

Q5: Are there alternatives to silica gel for purifying indole nitriles?

A5: Yes, several alternatives can be effective. Neutral alumina is a good option for basic compounds as it is less acidic than silica.[1] Deactivated silica gel, which has been treated to reduce the acidity of the silanol groups, is another excellent choice.[11] For very polar indole nitriles, reverse-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) might be more suitable.[7][12][13]

III. Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to troubleshooting streaking issues.

Problem 1: Significant Streaking/Tailing of the Main Product Band
Probable Cause Step-by-Step Solution Scientific Rationale
Strong interaction with acidic silica gel 1. Add a basic modifier: Incorporate 0.5-2% triethylamine (TEA) into your eluent.[1] 2. Pre-treat the column: Flush the packed column with your eluent containing TEA before loading the sample.[3]TEA is a volatile organic base that neutralizes the acidic silanol groups on the silica surface, preventing strong ionic interactions with the basic indole nitrogen.[3][14][15] This leads to a more uniform interaction and sharper bands.
Inappropriate mobile phase polarity 1. Optimize the solvent system using TLC: Screen various solvent systems with and without TEA to find an eluent that gives your product an Rf value of 0.2-0.4 with a compact spot.[1] 2. Employ gradient elution: Start with a less polar solvent system and gradually increase the polarity.[1]An optimized mobile phase ensures that the compound spends an appropriate amount of time in both the mobile and stationary phases, leading to better separation.[16][17] A gradient can help to elute the compound in a tighter band, especially if it has a tendency to streak.
Column Overloading 1. Reduce the sample load: A general guideline is a silica-to-sample ratio of 50:1 to 100:1 for challenging separations.[1]Overloading the column saturates the stationary phase, leading to band broadening and a loss of resolution. Reducing the amount of sample ensures that there are enough available interaction sites for proper separation.[9]
Problem 2: Poor Separation Between the Indole Nitrile and Impurities
Probable Cause Step-by-Step Solution Scientific Rationale
Suboptimal mobile phase selectivity 1. Try different solvent combinations: Experiment with different solvent mixtures (e.g., dichloromethane/methanol, chloroform/acetone) in addition to the standard ethyl acetate/hexane. 2. Consider a different stationary phase: If streaking persists and separation is poor, consider using neutral alumina or C2 deactivated silica gel.[1][11]Different solvent systems will have different selectivities for your compound and impurities, potentially improving the separation. Alternative stationary phases offer different surface chemistries that can reduce the problematic interactions causing streaking and improve resolution.[18]
Improperly packed column 1. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1]A well-packed column provides a uniform path for the mobile phase, preventing channeling and ensuring that the sample moves through the column as a tight, uniform band.[9]
Sample applied in a wide band 1. Concentrate the sample: Dissolve your sample in a minimal amount of a solvent in which it is highly soluble but which is a weak eluent for your chromatography.[1] 2. Apply the sample carefully: Pipette the concentrated sample slowly and evenly onto the top of the column bed.Loading the sample in a narrow band at the start of the chromatography is crucial for achieving good separation. A wide starting band will result in wide, overlapping bands throughout the separation.[9]
Problem 3: Suspected On-Column Decomposition
Probable Cause Step-by-Step Solution Scientific Rationale
Acidity of the stationary phase 1. Perform a 2D TLC stability test: As described in the FAQs, this will help confirm if your compound is degrading on silica.[1][7] 2. Deactivate the silica gel: Pre-treat the silica gel with a solvent system containing a small percentage of TEA.[7] 3. Use a less acidic stationary phase: Neutral alumina or Florisil can be suitable alternatives.[1][11]The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[8] Deactivating the silica or using a more neutral stationary phase minimizes this catalytic activity, preserving the integrity of your indole nitrile.

IV. Visualization of Key Concepts

Workflow for Troubleshooting Streaking

Troubleshooting_Workflow start Streaking Observed in Indole Nitrile Purification check_tea Is TEA (0.5-2%) in the mobile phase? start->check_tea add_tea Add 0.5-2% TEA to the mobile phase check_tea->add_tea No optimize_tea Optimize TEA concentration (TLC analysis) check_tea->optimize_tea Yes, but still streaking check_loading Is the column overloaded? add_tea->check_loading optimize_tea->check_loading reduce_load Reduce sample load (50:1 to 100:1 silica:sample) check_loading->reduce_load Yes check_packing Is the column packed properly? check_loading->check_packing No reduce_load->check_packing repack_column Repack the column carefully check_packing->repack_column No check_stability Is the compound stable on silica? (2D TLC) check_packing->check_stability Yes repack_column->check_stability deactivate_silica Deactivate silica with TEA or use neutral alumina check_stability->deactivate_silica No optimize_solvent Optimize mobile phase (TLC analysis) check_stability->optimize_solvent Yes deactivate_silica->optimize_solvent success Streaking Resolved optimize_solvent->success

Caption: A step-by-step workflow for diagnosing and resolving streaking issues.

Interaction of Indole Nitrile with Silica Gel

Indole_Interaction cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase silanol Si-OH (Acidic Silanol Group) indole_nitrile Indole Nitrile (Basic Nitrogen) indole_nitrile->silanol Strong Interaction (Causes Streaking) tea Triethylamine (TEA) tea->silanol Neutralization

Caption: Visualization of indole nitrile interaction with silica and the role of TEA.

V. Summary of Recommended Mobile Phase Modifiers

Modifier Typical Concentration Purpose When to Use
Triethylamine (TEA) 0.1 - 2% (v/v)Neutralizes acidic silanol groups on silica gel.[1][3]For basic compounds like indole nitriles that exhibit streaking.
Ammonium Hydroxide A few drops in the eluentIncreases the basicity of the mobile phase.[1]For very polar basic compounds that are strongly retained.
Acetic Acid 0.1 - 1% (v/v)Suppresses the ionization of acidic compounds.[9][10]For acidic compounds that are streaking (not recommended for basic indole nitriles).

VI. Experimental Protocols

Protocol 1: 2D TLC for Compound Stability Assessment
  • Obtain a square TLC plate.

  • In one corner, about 1 cm from the edges, spot your indole nitrile.

  • Develop the plate in a suitable solvent system.

  • Remove the plate and allow the solvent to completely evaporate.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Develop the plate in the same or a different solvent system.

  • Visualize the plate. If your compound is stable, all spots will lie on the diagonal. Any spots appearing below the diagonal indicate decomposition.[1][7]

Protocol 2: Column Deactivation with Triethylamine
  • Dry pack your column with silica gel.

  • Prepare your chosen mobile phase and add 1-2% triethylamine.

  • Run at least two to three column volumes of this TEA-containing mobile phase through the column before loading your sample.

  • Proceed with your chromatography as usual, using the TEA-containing eluent.

This pre-treatment ensures that the acidic sites on the silica are neutralized before your compound is introduced, minimizing the potential for strong interactions and decomposition.[3]

VII. References

  • Technical Support Center: Purification of Indole Compounds by Column Chromatography - Benchchem. Available from:

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. Available from:

  • What causes streaking in silica gel column chromatography? : r/chemhelp - Reddit. Available from:

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available from:

  • Hydrogen Bonding and Indoles - ResearchGate. Available from:

  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. Available from:

  • Influence of the concentration of triethylamine on retention factors of... - ResearchGate. Available from:

  • HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize - ResearchGate. Available from:

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed. Available from:

  • Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels - PMC. Available from:

  • column stability in acetic acid? - Chromatography Forum. Available from:

  • HPLC solvents and mobile phase additives. Available from:

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? Available from:

  • TLC and streaking: why add triethylamine? : r/chemhelp - Reddit. Available from:

  • Use of Glacial Acetic Acid in Mobile Phase - Chromatography Forum. Available from:

  • Chromatography: The Solid Phase - Department of Chemistry : University of Rochester. Available from:

  • use of Triethylamine - Chromatography Forum. Available from:

  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. Available from:

  • (PDF) Reaction of Indole and Alkylindoles with Ceric Ammonium Nitrate on Silica Gel. Available from:

  • Stability of Mutagenic Nitrosated Products of Indole Compounds Occurring in Vegetables. Available from:

  • HPLC Troubleshooting Guide. Available from:

  • Column chromatography - Columbia University. Available from:

  • B. Column Chromatography - Chemistry LibreTexts. Available from:

  • Interactions of HPLC Stationary Phases - IMTAKT. Available from:

  • The little secrets of silica gel in liquid chromatography columns_. Available from:

  • Comparison of hydrogen bond formation of indole in solution and in a supersonic expansion. Available from:

  • Behavior of organic compounds confined in monoliths of sol–gel silica glass. Effects of guest–host hydrogen bonding on uptake, release, and isomerization of the guest compounds | Request PDF - ResearchGate. Available from:

  • How can residues of indole be removed from a reaction mixture without using column chromatography? | ResearchGate. Available from:

  • Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques | LCGC International. Available from:

  • Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. Available from:

  • What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. Available from:

  • [FREE] Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why - brainly.com. Available from:

  • Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. Available from:

  • STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS - Waters Corporation. Available from:

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Available from:

  • Detective Work, Part II: Physical Problems with the Column | LCGC International. Available from:

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent. Available from:

  • What is the most polar solvent usable in silica gel chromatography? - ResearchGate. Available from:

Sources

Optimization

Technical Support Center: Solubility of 5-Methylindole-2-carbonitrile

The following technical support guide addresses solubility challenges associated with 5-methylindole-2-carbonitrile in deuterated chloroform (CDCl ). Case ID: IND-CN-SOL-005 Status: Resolved / Guide Available Classificat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses solubility challenges associated with 5-methylindole-2-carbonitrile in deuterated chloroform (CDCl


).

Case ID: IND-CN-SOL-005 Status: Resolved / Guide Available Classification: NMR Sample Preparation / Solubility Optimization[1][2]

Executive Summary: The "Insolubility" Paradox

Users frequently report that 5-methylindole-2-carbonitrile appears as a suspension, cloudy mixture, or precipitates out of solution in CDCl


 , despite being an organic molecule.[1]

The Root Cause: This is not a purity issue.[1][2] It is a thermodynamic phenomenon caused by intermolecular hydrogen bonding .[1][2] The cyano group (-CN) at the C2 position is a strong hydrogen bond acceptor, while the indole N-H is a strong donor.[1][2] In non-polar solvents like chloroform (low dielectric constant,


), these molecules prefer to bind to each other (forming stable crystal lattices) rather than interact with the solvent.[2]

Diagnostic Phase: Is Solubility Your Problem?

Before altering your protocol, confirm the symptoms match the solubility profile of 2-cyanoindoles.[1]

SymptomObservation in CDCl

Technical Interpretation
Visual Inspection Cloudy suspension or solid "floaters" that persist after sonication.[1]Macro-insolubility. The crystal lattice energy exceeds the solvation energy of CHCl

.[1][2]
Lock Signal The lock level fluctuates or is difficult to stabilize.Inhomogeneity. Suspended micro-particles are disrupting the magnetic field homogeneity (shimming issues).[1][2]
1H NMR Spectrum Peaks are extremely broad (hump-like) or missing entirely.[1][2]Aggregation/Exchange. The molecules are tumbling slowly as large aggregates/oligomers, causing rapid

relaxation (broadening).[1][2]
Integration Aromatic signals integrate lower than expected relative to solvent residual peak.[1][2]Saturation. Only a fraction of the sample is actually dissolved; the rest is "NMR silent" solid.[1][2]

The Mechanism: Why CDCl Fails

To solve the problem, you must understand the molecular behavior.[2] In CDCl


, 5-methylindole-2-carbonitrile forms linear hydrogen-bonded ribbons.[1] Chloroform lacks the polarity to disrupt these ribbons.[1]
Visualization: Solvation vs. Aggregation

The diagram below illustrates why CDCl


 fails and why DMSO-d

succeeds.

SolubilityMechanism Compound 5-Methylindole-2-carbonitrile (Solid State) CDCl3 CDCl3 (Non-Polar Solvent) Compound->CDCl3 Add Solvent DMSO DMSO-d6 (Polar Aprotic Solvent) Compound->DMSO Add Solvent Aggregate H-Bonded Aggregates (N-H ••• N≡C Dimer) CDCl3->Aggregate Cannot Break H-Bonds Solvated Solvated Molecule (Free Rotation) DMSO->Solvated Disrupts H-Bonds (S=O ••• H-N) NMR_Bad Broad/Missing Signals (Poor NMR) Aggregate->NMR_Bad Slow Tumbling NMR_Good Sharp Signals (High Resolution) Solvated->NMR_Good Fast Tumbling

Figure 1: Decision pathway for solvent interaction.[1][2] In CDCl3, the cohesive forces (H-bonds) dominate, leading to aggregation.[2] DMSO acts as a H-bond acceptor, breaking the lattice.

Troubleshooting Protocols & Solutions

Solution A: The "Gold Standard" (Switch Solvent)

Recommendation: Switch to DMSO-d


  (Dimethyl sulfoxide-d

).[1]
  • Why: DMSO is a polar aprotic solvent (

    
    ) and a strong H-bond acceptor.[1] It will competitively bind to the indole N-H proton, breaking the intermolecular N-H[2]···N≡C network.[1][2]
    
  • Expected Result: Instant dissolution and sharp NMR signals.

  • Note: The N-H signal will likely shift downfield (approx. 11-12 ppm) due to the deshielding effect of the hydrogen bond with DMSO [1].[1][2]

Solution B: The "Co-Solvent" Method (If CDCl is mandatory)

If you must use CDCl


 (e.g., for comparison with literature), use a "spike" method.[2]
  • Suspend 5-10 mg of sample in 0.5 mL CDCl

    
    .
    
  • Add 50-100 µL of CD

    
    OD  (Methanol-d
    
    
    
    ) or DMSO-d
    
    
    .
  • Sonicate for 60 seconds.

  • Mechanism: The small amount of polar solvent disrupts the aggregates, allowing the bulk CDCl

    
     to solvate the monomers.[2]
    
Solution C: Temperature Modulation

Warning: Only effective for marginally soluble samples.[1][2]

  • Prepare sample in CDCl

    
    .[1][2][3]
    
  • Heat the NMR tube gently to 40-50°C (ensure cap is secure to prevent evaporation).

  • Run the NMR experiment at elevated temperature.

  • Risk: Upon cooling, the compound may recrystallize inside the tube, making recovery difficult.[2]

Comparative Solvent Data Table

SolventSolubility RatingSignal QualityRecovery EaseNotes
CDCl

Poor / InsolubleBroad / Non-existentHigh (Boiling Pt: 61°C)Promotes aggregation.[1] Avoid.
DMSO-d

Excellent Sharp / High Res Low (Boiling Pt: 189°C)Difficult to remove; requires lyophilization.[1]
Acetone-d

GoodGoodHigh (Boiling Pt: 56°C)Good compromise for solubility vs. recovery.[1][2]
CD

OD
GoodGoodHigh (Boiling Pt: 64°C)N-H proton will disappear due to deuterium exchange.[1][2]

Frequently Asked Questions (FAQs)

Q: I see a peak at 7.26 ppm in CDCl


 but no product peaks. Why? 
A:  The peak at 7.26 ppm is residual CHCl

(protonated chloroform).[1][2] If your product peaks are missing, your compound is effectively a "rock" at the bottom of the tube.[2] The NMR only "sees" the liquid phase (the solvent) [2].[2]

Q: Can I use Acetone-d


 instead of DMSO? 
A:  Yes. Acetone-d

is often a better choice than CDCl

for polar indoles and is easier to remove than DMSO.[1] However, DMSO generally has the highest solubilizing power for nitrile-containing aromatics.[1]

Q: Why did my N-H peak disappear in Methanol-d


? 
A:  Methanol has exchangeable protons. The deuterium from the solvent (-OD) swaps with the protium on your indole nitrogen (-NH), forming -ND.[1][2] Since deuterium resonates at a different frequency, the signal vanishes from the 

H NMR spectrum [3].[2]

Q: Will the chemical shifts change if I switch to DMSO? A: Yes. Aromatic protons often shift by 0.1–0.3 ppm.[1][2] The N-H proton can shift significantly (often 1-2 ppm downfield) in DMSO compared to CDCl


 due to hydrogen bonding effects.[1][2] Always report the solvent used when publishing data.

References

  • BioChromato. (2018).[1][2][4] NMR Solvent Selection - Strategies for Sample Recovery. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.).[1] NMR Spectrum Acquisition and Common Problems. Retrieved from [Link]

  • University of Rochester. (n.d.).[1] Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Troubleshooting

Indole Synthesis Technical Support Center: N-Oxidation Mitigation

Mission: This guide addresses the persistent challenge of N-oxidation byproducts (N-hydroxyindoles, N-oxides, and nitroso intermediates) in indole synthesis. We provide mechanistic root-cause analysis and actionable prot...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: This guide addresses the persistent challenge of N-oxidation byproducts (N-hydroxyindoles, N-oxides, and nitroso intermediates) in indole synthesis. We provide mechanistic root-cause analysis and actionable protocols to minimize these impurities in reductive cyclizations and oxidative annulations.

Module 1: Reductive Cyclizations (Cadogan-Sundberg & Leimgruber-Batcho)

Context: The Cadogan-Sundberg synthesis (reductive cyclization of o-nitrostyrenes) is the most frequent source of N-oxygenated impurities. The reaction often stalls at the 1-hydroxyindole (N-OH) stage because the final deoxygenation step is kinetically slower than the initial cyclization.

FAQ: Why does my reaction stop at the N-hydroxy intermediate?

Technical Insight: The deoxygenation of the nitro group proceeds via a nitroso intermediate. This nitroso species can follow two pathways:

  • Pathway A (Desired): Complete deoxygenation to a nitrene, which inserts into the C-H bond to form Indole.

  • Pathway B (Problematic): The nitroso group undergoes electrocyclization before losing the second oxygen, forming 1-hydroxyindole . Critical Failure Point: Once formed, 1-hydroxyindole is thermodynamically stable and resistant to deoxygenation by standard phosphites (e.g.,

    
    ) at temperatures below 160°C [1, 2].
    
Troubleshooting Diagram: The Deoxygenation Fork

CadoganMechanism Nitro o-Nitrostyrene Nitroso Nitroso Intermediate Nitro->Nitroso Deoxygenation 1 (Fast) Nitrene Nitrene Species Nitroso->Nitrene Deoxygenation 2 (Slow w/o Cat) NOH 1-Hydroxyindole (Impurity) Nitroso->NOH Electrocyclization (Fast) Indole INDOLE (Target) Nitrene->Indole Insertion NOH->Indole Difficult Deoxygenation (Requires Mo Cat or High T)

Caption: Pathway bifurcation in Cadogan synthesis. The red node represents the kinetic trap (N-hydroxyindole) that requires specific catalysis to overcome.

Protocol 1: Molybdenum-Catalyzed Deoxygenation (The Sanz Method)

To prevent the N-OH trap, use a Molybdenum(VI) catalyst. This lowers the activation energy for the second deoxygenation step, ensuring the reaction proceeds to the indole [3].

Reagents:

  • Substrate: o-Nitrostyrene derivative (1.0 equiv)

  • Reductant:

    
     (2.2 - 2.5 equiv) — Avoid 
    
    
    
    for this modification.
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon, combine substrate,

    
    , and catalyst in a pressure tube.
    
  • Solvent: Add toluene (0.5 M concentration).

  • Heat: Seal and heat to 110°C . Note: Standard Cadogan requires >150°C; this lower temperature prevents polymerization but is sufficient for Mo-catalyzed deoxygenation.

  • Monitor: Check TLC for the disappearance of the intermediate N-hydroxy spot (usually lower

    
     than indole).
    
  • Workup: Cool, filter through a celite pad to remove Mo salts, and concentrate.

Data Comparison: Catalyst Efficiency

MethodReductantTemp (°C)Major ProductN-OH Impurity
Standard Cadogan

160Indole + N-OH10-30%
Sanz Modification

/

110Indole< 2%
Iron/Acid (Reductive) Fe / AcOH80N-OH Indole> 90%
Module 2: Metal-Catalyzed Oxidative Annulations

Context: In Pd(II)-catalyzed oxidative couplings (e.g., forming indoles from anilines and alkynes), an external oxidant is required to regenerate Pd(II) from Pd(0).[1] Aggressive oxidants (e.g.,


 in air) often over-oxidize the electron-rich indole product to isatogens  or 3-oxidized indoles .
FAQ: My product decomposes during the reaction. How do I stop over-oxidation?

Technical Insight: Indoles are electron-rich and susceptible to oxidative attack at C3 and N1. If the oxidant concentration is too high or the oxidant potential is too strong, the product oxidizes faster than the starting material reacts.

Protocol 2: Redox-Controlled Annulation

Use a "Internal Oxidant" strategy or a mild quinone system to avoid accumulation of strong oxidants.

Recommended System:

  • Catalyst:

    
     (5 mol%)
    
  • Oxidant: 1,4-Benzoquinone (BQ) (1.1 equiv) instead of

    
    .
    
  • Additive:

    
     (1.0 equiv) — Stabilizes the Pd(II) species, preventing aggregation and reducing the need for excess oxidant.
    

Workflow Logic:

PdCycle cluster_Oxidant Oxidant Choice Start Substrate (Aniline + Alkyne) Pd_Cycle Pd(II) Catalytic Cycle Start->Pd_Cycle Product Indole Product Pd_Cycle->Product StrongOx Cu(OAc)2 / O2 (High Potential) Product->StrongOx Regeneration MildOx Benzoquinone (Controlled Potential) Product->MildOx Regeneration StrongOx->Product Over-oxidation (Isatogen formation) MildOx->Product Minimal Side Reaction

Caption: Selection of Benzoquinone (MildOx) prevents the "Over-oxidation" pathway common with Copper/Oxygen systems.

Module 3: Rescue Protocols (Purification)

Context: If your crude mixture already contains N-hydroxyindole (confirmed by Mass Spec M+16 peak and broad OH stretch in IR), standard silica chromatography often fails to separate it due to streaking.

Protocol 3: Zinc-Mediated Polish

Do not attempt to separate the N-OH impurity; chemically reduce it to the parent indole before purification.

  • Dissolve: Take the crude reaction mixture (containing Indole + N-OH impurity) in Acetic Acid (

    
    ).
    
  • Add Zinc: Add Zn dust (5.0 equiv) at room temperature.

  • Stir: Monitor by TLC (approx. 30-60 mins). The polar N-OH spot will convert to the less polar Indole spot.

  • Filter: Remove excess Zn.

  • Neutralize: Pour into saturated

    
     (Caution: foaming) and extract with Ethyl Acetate.
    
  • Result: A clean crude ready for flash chromatography.

References
  • Sundberg, R. J. (1965).[2] Deoxygenation of Nitro Groups by Trivalent Phosphorus.[2] Indoles from o-Nitrostyrenes.[2] The Journal of Organic Chemistry, 30(11), 3604–3610.[2] Link

  • Gribble, G. W. (2016).[2] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. (Referencing Cadogan-Sundberg limitations).

  • Sanz, R. , et al. (2005). Molybdenum-Catalyzed Synthesis of Indoles and Carbazoles from Nitroaromatics. Journal of the American Chemical Society, 127(4), 1038–1039. Link

  • Genung, N. E. , et al. (2014). Mild and Scalable Synthesis of Indoles and Carbazoles.[3][4] Organic Letters, 16(11), 3114–3117. Link

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 5-Methylindole Functionalization

Welcome to the technical support center dedicated to addressing the challenges of functionalizing the 5-methylindole scaffold. The presence of the C5-methyl group introduces significant steric and electronic consideratio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of functionalizing the 5-methylindole scaffold. The presence of the C5-methyl group introduces significant steric and electronic considerations that can often lead to unexpected outcomes, low yields, or complex product mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common issues and provide robust strategies for achieving desired chemical transformations. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the success of your synthetic campaigns.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses specific problems you may encounter during the functionalization of 5-methylindole. Each issue is presented in a question-and-answer format, providing a diagnosis of the problem and actionable steps for resolution.

Issue 1: Low or No Conversion in C-H Functionalization Attempts

Question: I am attempting a transition-metal-catalyzed C-H functionalization on 5-methylindole, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve my reaction yield?

Answer:

Low conversion in C-H functionalization of 5-methylindole is a common hurdle. The C5-methyl group can sterically hinder the approach of the catalyst to adjacent positions (C4 and C6) and electronically influence the reactivity of the entire indole ring. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst and Ligand Selection is Crucial: The steric bulk of the catalyst's ligand sphere is a primary factor. Bulky ligands can exacerbate the steric clash with the C5-methyl group.[1]

    • Troubleshooting Step: Screen a panel of ligands with varying steric profiles. For instance, if you are using a bulky phosphine ligand, consider switching to a less sterically demanding one. Conversely, in some cases, a bulky ligand can direct the functionalization to a less hindered position.[1]

    • Expert Insight: The choice between five-membered and six-membered ring functionalization can be influenced by the nature of the directing group and the catalytic system.[2][3]

  • Directing Group Strategy: Employing a directing group is one of the most powerful strategies to achieve site-selectivity and overcome the inherent reactivity patterns of the indole nucleus.[4][5][6]

    • Troubleshooting Step: If you are not using a directing group, consider installing one on the indole nitrogen. Common directing groups include pivaloyl, pyridyl, or a carbamoyl group.[5][7][8] These groups can chelate to the metal center and direct the C-H activation to a specific position, often overriding steric effects.

    • Workflow for Selecting a Directing Group:

      G cluster_0 Directing Group Selection for 5-Methylindole start Low Conversion in C-H Functionalization dg Consider a Directing Group Strategy start->dg n_dg Nitrogen-based Directing Group (e.g., Pivaloyl, Pyridyl) dg->n_dg For C7 or C2 functionalization c3_dg C3-based Directing Group (e.g., Aldehyde) dg->c3_dg For C4 functionalization c7_func Target C7-Functionalization n_dg->c7_func other_func Target Other Positions n_dg->other_func e.g., C2 c4_func Target C4-Functionalization c3_dg->c4_func

      Caption: Decision workflow for selecting a directing group strategy.

  • Reaction Conditions Optimization: Temperature, solvent, and additives play a critical role.

    • Troubleshooting Step: Systematically vary the reaction temperature. Higher temperatures can sometimes overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition.[9][10] Screen different solvents, as they can influence the solubility of the catalyst and substrate, as well as the stability of intermediates.

Issue 2: Poor Regioselectivity Leading to a Mixture of Isomers

Question: My reaction is producing a mixture of C4, C6, and C7 functionalized 5-methylindole isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the functionalization of 5-methylindole is challenging due to the subtle differences in reactivity between the C-H bonds on the benzene ring.[3]

  • Leverage Steric Hindrance: The C5-methyl group can be used to your advantage to direct functionalization to less sterically hindered positions.

    • Expert Insight: In the absence of a directing group, C-H functionalization often favors the C7 position to avoid the steric clash with the C5-methyl group.[11]

  • Directing Group is Key: As mentioned previously, a directing group is the most reliable tool for controlling regioselectivity.[4][5][6]

    • For C4-functionalization: An aldehyde group at the C3 position has been shown to direct regioselective functionalization to the C4 position using a Ruthenium catalyst.[4]

    • For C7-functionalization: Installing a pivaloyl or a phosphinoyl group on the indole nitrogen can effectively direct functionalization to the C7 position.[5][6][7]

  • Catalyst Control: The choice of transition metal and its ligand can significantly influence the regiochemical outcome.[12][13]

    • Troubleshooting Step: If you are using a Palladium catalyst, which often favors C2 or C3 functionalization, consider switching to a Rhodium or Ruthenium catalyst, which have shown different regioselectivities.[8][12]

Comparative Table of Strategies for Regiocontrol:
Target PositionStrategyCatalyst System (Example)Directing Group (Example)Reference(s)
C4 C3-Directing GroupRu-basedC3-Aldehyde[4]
C7 N-Directing GroupRh(III) or Ru(II)N-Pivaloyl, N-Phosphinoyl[5][7][11]
C2 Traceless Directing GroupPd-basedC3-Carboxylic acid

Frequently Asked Questions (FAQs)

Q1: Can photoredox catalysis be an effective strategy to overcome steric hindrance in 5-methylindole functionalization?

A1: Yes, photoredox catalysis can be a powerful tool.[14][15][16] Radical-based reactions initiated by photoredox catalysts are often less sensitive to steric hindrance compared to organometallic C-H activation pathways.[14] This approach can provide alternative regioselectivities. For example, a radical generated at a less hindered position could be trapped. The mild reaction conditions of photoredox catalysis are also beneficial for complex molecules.[15][16]

Q2: My starting material is degrading under the reaction conditions. What can I do?

A2: Indole rings can be sensitive to strong acids, high temperatures, and oxidative conditions.[10][17]

  • Mitigation Strategies:

    • Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer duration.[9]

    • Use a milder catalyst or oxidant: If your protocol uses a strong oxidant, explore milder alternatives.

    • Protect the indole nitrogen: N-protection can stabilize the indole ring towards degradation. Common protecting groups include Boc, Ts, or SEM.[10]

Q3: I am trying to perform a nucleophilic substitution on a side chain at the C5 position (e.g., on 5-(bromomethyl)indole). Is steric hindrance from the indole ring a concern?

A3: Yes, the peri-interaction between the substituent at C5 and the C4-H can create steric hindrance.[18]

  • Troubleshooting:

    • Solvent Choice: Use polar aprotic solvents like DMF or DMSO to facilitate the SN2 reaction.[18]

    • Temperature Optimization: Gently heating the reaction can help overcome the activation energy.[18]

    • Choice of Nucleophile: Smaller, more potent nucleophiles will be more effective.[18]

Experimental Protocols

Protocol 1: General Procedure for C7-Arylation of 5-Methylindole using an N-Directing Group

This protocol is a generalized procedure based on established methods for directed C-H functionalization.[5][6]

  • Installation of the Directing Group: To a solution of 5-methylindole in an appropriate solvent (e.g., THF), add a suitable base (e.g., NaH). After stirring for a short period, add the directing group precursor (e.g., pivaloyl chloride). Stir at room temperature until the reaction is complete (monitor by TLC). Work up the reaction to isolate the N-pivaloyl-5-methylindole.

  • C-H Arylation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine N-pivaloyl-5-methylindole, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if required), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMA).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir for the specified time (typically 12-24 hours).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_1 C7-Arylation Protocol start Start with 5-Methylindole step1 Install N-Pivaloyl Directing Group start->step1 step2 Combine with Aryl Halide, Pd Catalyst, Base step1->step2 step3 Heat under Inert Atmosphere step2->step3 step4 Aqueous Work-up step3->step4 step5 Purify by Column Chromatography step4->step5 end Obtain C7-Arylated 5-Methylindole step5->end

Caption: Step-by-step workflow for the C7-arylation of 5-methylindole.

References

  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters. [Link]

  • C H Activation of Indoles. ResearchGate. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. PMC. [Link]

  • Chameleon-like Behavior of the Directing Group in the Rh(III)-Catalyzed Regioselective C–H Amidation of Indole: An Experimental and Computational Study. ACS Catalysis. [Link]

  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. PMC. [Link]

  • C–H functionalization of indoles and oxindoles through cdc reactions. Organic Chemistry Frontiers. [Link]

  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate. [Link]

  • Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Chemical Science. [Link]

  • Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization. YouTube. [Link]

  • The transition metal-catalysed hydroboration reaction. ResearchGate. [Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews. [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. PMC. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Selective Functionalisation of 5‐Methylcytosine by Organic Photoredox Catalysis. PMC. [Link]

  • Indole Functionalization via Photoredox Gold Catalysis. PubMed. [Link]

  • Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. MDPI. [Link]

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. [Link]

  • Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Complex Molecule Synthesis. Accounts of Chemical Research. [Link]

  • Functionalization of enamides via visible-light photoredox catalysis. Iowa Research Online. [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

  • Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]

  • C4–H indole functionalisation: precedent and prospects. PMC. [Link]

  • Recent Advances on the C2-Functionalization of Indole via Umpolung. PubMed. [Link]

  • Transition Metal Catalysis Controlled by Hydrogen Bonding in the Second Coordination Sphere. Chemical Reviews. [Link]

  • A Short Review of C7 – H Bond Functionalization of Indole/Indoline. RSIS International. [Link]

  • What are some common causes of low reaction yields? Reddit. [Link]

  • Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. ACS Catalysis. [Link]

  • Direct C3-functionalization of indoles with alpha-heteroaryl-substituted methyl alcohols via a metal-free hydrogen autotransfer. ChemRxiv. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Innate and guided C–H functionalization logic. PMC. [Link]

  • Functionalized Crystalline N-Trimethyltriindoles: Counterintuitive Influence of Peripheral Substituents on Their Semiconducting Properties. PMC. [Link]

  • α-Functionalization of Imines via Visible Light Photoredox Catalysis. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

Decoding the Vibrational Signature: A Comparative Guide to the FTIR Nitrile Stretch of 5-Methylindole-2-carbonitrile

For researchers and professionals in drug development and materials science, the nitrile functional group (C≡N) serves as a remarkably sensitive and informative probe in Fourier-Transform Infrared (FTIR) spectroscopy. It...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the nitrile functional group (C≡N) serves as a remarkably sensitive and informative probe in Fourier-Transform Infrared (FTIR) spectroscopy. Its stretching vibration, typically found in a relatively uncongested region of the mid-infrared spectrum, offers a window into the electronic environment of a molecule. This guide provides an in-depth analysis of the nitrile stretching frequency in 5-methylindole-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. We will dissect the theoretical underpinnings that govern this vibrational mode, present a comparative analysis with related structures, and provide a robust experimental protocol for its accurate measurement.

The Underlying Science: What Governs the Nitrile Stretch?

The position of the C≡N stretching vibration in an IR spectrum is fundamentally determined by the strength of the carbon-nitrogen triple bond. According to Hooke's Law for a simple harmonic oscillator, a stronger bond (higher force constant) and lower reduced mass of the vibrating atoms result in a higher vibrational frequency. For the nitrile group, the frequency is primarily influenced by electronic effects that alter the bond order and polarity.

Two key factors are at play:

  • Conjugation: When the nitrile group is attached to an aromatic system, such as a benzene or indole ring, the π-electrons of the nitrile can delocalize into the ring system. This conjugation slightly weakens the C≡N triple bond, decreasing its force constant and shifting the stretching frequency to a lower wavenumber compared to saturated (aliphatic) nitriles[1]. Saturated nitriles typically exhibit a C≡N stretch in the 2240-2260 cm⁻¹ range, whereas aromatic nitriles are found between 2220 and 2240 cm⁻¹[1].

  • Substituent Effects: The electronic nature of other substituents on the aromatic ring further modulates the nitrile frequency. Electron-donating groups (EDGs) can push electron density into the aromatic system, enhancing conjugation and causing a further shift to lower frequencies (a red-shift). Conversely, electron-withdrawing groups (EWGs) pull electron density away, which can slightly increase the bond strength and shift the frequency to higher values (a blue-shift). Studies on substituted benzonitriles have shown a clear correlation between the electron-donating character of a substituent and the vibrational properties of the nitrile group[2][3].

The relationship between these electronic effects and the resulting nitrile stretching frequency can be visualized as a logical progression.

G cluster_0 Electronic Factors cluster_1 Bond Properties cluster_2 Spectroscopic Observable Inductive_Effect Inductive Effect (Sigma Bonds) Bond_Strength C≡N Bond Strength (Force Constant) Inductive_Effect->Bond_Strength Bond_Polarity Change in Dipole Moment Inductive_Effect->Bond_Polarity Resonance_Effect Resonance Effect (Pi System) Resonance_Effect->Bond_Strength Alters bond order Resonance_Effect->Bond_Polarity Frequency Vibrational Frequency (cm⁻¹) Bond_Strength->Frequency Hooke's Law Intensity Peak Intensity (Molar Absorptivity) Bond_Polarity->Intensity

Figure 1. Logical relationship between electronic factors and observed FTIR nitrile peak characteristics.

Comparative Analysis: Predicting the Frequency of 5-Methylindole-2-carbonitrile

Without a direct, published experimental value for 5-methylindole-2-carbonitrile, we can formulate a robust prediction by comparing it to simpler, well-characterized molecules.

  • Baseline: Benzonitrile As a fundamental aromatic nitrile, benzonitrile provides an excellent starting point. Its C≡N stretching frequency is consistently reported around 2230 cm⁻¹ in a non-polar solvent like CCl₄[4]. This value reflects the effect of conjugation with a single benzene ring.

  • Introducing the Indole Ring: Indole-2-carbonitrile Replacing the benzene ring with an indole ring, specifically with the nitrile at the 2-position, introduces a more complex electronic environment. The indole system is electron-rich and capable of extensive π-delocalization. This enhanced conjugation is expected to weaken the C≡N bond more than a simple benzene ring, thus shifting the nitrile stretch to a lower frequency than benzonitrile. While a definitive spectrum for neutral indole-2-carbonitrile is elusive in the literature, a study on the closely related 2-cyanoindene radical cation reported a strong C≡N stretch at 2177 cm⁻¹ [2][5]. Although this is a cation and not a neutral molecule, the underlying conjugated system is very similar, suggesting the frequency for neutral indole-2-carbonitrile would also be significantly lower than benzonitrile.

  • The Effect of the 5-Methyl Group: 5-Methylindole-2-carbonitrile Finally, we consider the addition of a methyl group at the 5-position of the indole ring. The methyl group is a weak electron-donating group through induction and hyperconjugation. This electron-donating nature should slightly increase the electron density within the indole π-system, further enhancing conjugation with the nitrile group. The expected result is an additional, albeit small, red-shift compared to the parent indole-2-carbonitrile.

Therefore, the nitrile stretching frequency of 5-methylindole-2-carbonitrile is predicted to lie below 2230 cm⁻¹ and likely in the range of 2215-2225 cm⁻¹ in a solid or non-polar phase.

CompoundKey Structural FeaturesExpected C≡N Frequency (cm⁻¹)Rationale
BenzonitrilePhenyl ring conjugation~2230[4]Baseline aromatic nitrile.
Indole-2-carbonitrileElectron-rich indole ring, enhanced conjugation< 2230Increased π-delocalization from the indole system weakens the C≡N bond.
5-Methylindole-2-carbonitrile Indole ring + Electron-donating methyl group~2215 - 2225 (Predicted) The methyl group further enhances conjugation, causing a slight red-shift relative to indole-2-carbonitrile.
2-Cyanoindene CationIndene ring system (cationic)2177[2][5]Structurally similar conjugated system, providing an experimental anchor for a significantly red-shifted value compared to benzonitrile.

Experimental Protocol: Acquiring the FTIR Spectrum

To validate this prediction and characterize 5-methylindole-2-carbonitrile, a high-quality FTIR spectrum is essential. As a solid compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique for transmission measurement and Attenuated Total Reflectance (ATR) for surface analysis.

Method 1: KBr Pellet Transmission

This classic method provides a high-quality spectrum of the bulk material and is often considered the gold standard for pure, solid compounds.

Materials:

  • 5-methylindole-2-carbonitrile (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Sample Preparation: Gently grind the 1-2 mg of 5-methylindole-2-carbonitrile in the agate mortar to a fine, consistent powder. This is critical to reduce light scattering[5].

  • Mixing: Add ~150 mg of dry KBr to the mortar. Mix thoroughly with the sample by grinding for 1-2 minutes until the mixture is homogeneous.

  • Pellet Formation: Transfer the powder mixture to the pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a translucent or clear pellet[6].

  • Background Collection: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Analysis: Place the KBr pellet containing the sample into the sample holder in the spectrometer. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a rapid and popular alternative that requires minimal sample preparation, making it ideal for routine analysis.

Materials:

  • 5-methylindole-2-carbonitrile (~1 mg)

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Solvent for cleaning (e.g., isopropanol) and Kimwipes

Procedure:

  • Background Collection: With the clean, empty ATR crystal in place, collect a background spectrum. This is crucial as it accounts for the absorbance of the ATR crystal itself and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid 5-methylindole-2-carbonitrile powder directly onto the ATR crystal[6].

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality ATR spectra.

  • Sample Analysis: Acquire the sample spectrum.

  • Cleaning: After analysis, retract the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a Kimwipe lightly dampened with isopropanol.

The following diagram illustrates the generalized workflow for obtaining the FTIR spectrum of a solid sample.

G cluster_workflow FTIR Analysis Workflow for Solid Samples cluster_kbr KBr Pellet Method cluster_atr ATR Method start Start prep_choice Choose Method: Transmission or ATR? start->prep_choice kbr1 Grind 1-2 mg Sample prep_choice->kbr1 Transmission atr1 Place Sample on Crystal prep_choice->atr1 ATR kbr2 Mix with 150 mg KBr kbr1->kbr2 kbr3 Press into Pellet kbr2->kbr3 kbr4 Place Pellet in Holder kbr3->kbr4 background Collect Background Spectrum (Empty Beam/Clean Crystal) kbr4->background acquire Acquire Sample Spectrum atr2 Apply Pressure atr1->atr2 atr2->background background->acquire process Process Data (Baseline Correction, Peak Picking) acquire->process analyze Analyze Spectrum (Identify Nitrile Peak) process->analyze end End analyze->end

Figure 2. Generalized experimental workflow for FTIR analysis of a solid organic compound.

Interpreting the Spectrum

Once acquired, the spectrum should be examined in the 2300-2200 cm⁻¹ region. The nitrile C≡N stretch is typically a sharp and moderately intense peak[1]. The precise position of this peak for 5-methylindole-2-carbonitrile will confirm or refine our prediction. Deviations from the expected 2215-2225 cm⁻¹ range could indicate the influence of intermolecular forces, such as hydrogen bonding involving the indole N-H group in the solid state, which can sometimes cause a blue-shift.

Conclusion

The FTIR nitrile stretch of 5-methylindole-2-carbonitrile is a valuable spectroscopic parameter that provides insight into the molecule's electronic structure. Based on a comparative analysis grounded in the principles of conjugation and substituent effects, its frequency is predicted to occur in the 2215-2225 cm⁻¹ range, notably lower than that of benzonitrile. This prediction is supported by experimental data from the closely related 2-cyanoindene cation. The detailed experimental protocols provided herein offer a clear path for researchers to obtain a high-quality spectrum to verify this prediction and further characterize this and other nitrile-containing compounds. This guide serves as a robust framework for both predicting and experimentally determining this key vibrational frequency, empowering scientists in their molecular analysis endeavors.

References

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Colorado Boulder. Sample preparation for FT-IR. [Link]

  • Kim, J. et al. (2020). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. ResearchGate. [Link]

  • Rajasekhar, B. et al. (2022). IR spectrum of benzonitrile in the range 500–4000 c m − 1. ResearchGate. [Link]

  • Bahou, M., et al. (2022). Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. The Journal of Physical Chemistry A. [Link]

  • Kim, J. et al. (2020). Substituent effects on the vibrational properties of CN stretch mode of aromatic nitriles: IR probes useful for time-resolved IR spectroscopy. Semantic Scholar. [Link]

  • Bahou, M., et al. (2022). Vibrational and Electronic Spectroscopy of 2-Cyanoindene Cations. ResearchGate. [Link]

  • NIST. Benzonitrile. NIST Chemistry WebBook. [Link]

  • SpectraBase. Benzonitrile FTIR Spectrum. [Link]

  • Rocky Mountain Laboratories. (2024). How to Prepare Samples for FTIR Testing. [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR. [Link]

  • NIST. 5-Methoxyindole-2-carboxylic acid. NIST Chemistry WebBook. [Link]

  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link]

  • Lee, K.-K., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1413. [Link]

  • Webb, L. J., & Boxer, S. G. (2011). Decomposition of Vibrational Shifts of Nitriles into Electrostatic and Hydrogen Bonding Effects. The Journal of Physical Chemistry Letters, 2(15), 1882–1886. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Bagchi, S., et al. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 3949–3960. [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]

  • Hrizi, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. [Link]

  • King, P. L., et al. (2002). Representative FTIR spectrum for a sample showing all C-O-H species. ResearchGate. [Link]

  • Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(20), 7101. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. [Link]

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Comparative

Technical Guide: 13C NMR Characterization of Indole-2-Carbonitrile

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists. It prioritizes experimental utility, rigorous data comparison, and structural elucidation logic over ge...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and medicinal chemists. It prioritizes experimental utility, rigorous data comparison, and structural elucidation logic over generic descriptions.

Focus: Chemical Shift Analysis, Regioisomer Differentiation, and Experimental Protocols

Executive Summary

For researchers validating indole-based scaffolds, the C2-carbonitrile (C2-CN) carbon presents a distinct diagnostic signature. Unlike standard aromatic nitriles (typically ~119 ppm), the indole-2-carbonitrile carbon is consistently shielded , resonating at 114.6 ± 0.5 ppm in both CDCl₃ and DMSO-d₆.

This guide provides the comparative data, structural logic, and spectroscopic workflows required to unambiguously distinguish the C2-nitrile from its C3-regioisomer and other nitrile-containing impurities.

Part 1: The Chemical Shift Landscape

To objectively assess the "performance" (resolvability and diagnostic value) of the indole-2-carbonitrile shift, we must compare it against standard electronic environments. The indole ring's electron-rich nature exerts a shielding effect on the attached nitrile, shifting it upfield relative to phenyl or aliphatic analogs.

Table 1: Comparative 13C NMR Shifts of Nitrile Carbons
Compound ClassStructureSolventδ (CN) ppmElectronic Driver
Indole-2-carbonitrile Indole-2-CNCDCl₃ / DMSO-d₆114.6 Shielded by indole

-excessive ring
Indole-3-carbonitrile Indole-3-CNDMSO-d₆115.8 Slightly deshielded relative to C2; C3 is electron-rich node
Benzonitrile Ph-CNCDCl₃118.7 Standard aromatic conjugation (Reference)
Acetonitrile CH₃-CNCDCl₃118.2 Aliphatic baseline
Alkyne (Internal) R-C≡C-RCDCl₃75.0 - 95.0 False Positive Risk (distinct from nitriles)

Technical Insight: The ~4 ppm upfield shift of Indole-2-CN relative to Benzonitrile is a critical purity marker. If your synthetic product shows a nitrile peak >118 ppm, suspect incomplete cyclization or presence of non-indolic nitrile intermediates.

Part 2: Regioisomer Differentiation (C2 vs. C3)

A common challenge in indole synthesis (e.g., via Fischer indole or Pd-catalyzed cyclization) is distinguishing between the 2-cyano and 3-cyano isomers. While their 13C shifts are proximal (~114 vs ~116 ppm), their HMBC (Heteronuclear Multiple Bond Correlation) signatures are distinct and self-validating.

The HMBC Logic Flow

The differentiation relies on the unique proton environments coupled to the nitrile carbon.

  • Indole-2-CN: The nitrile carbon correlates with H3 (a doublet/singlet at ~7.2-7.5 ppm).

  • Indole-3-CN: The nitrile carbon correlates with H2 (a deshielded singlet at ~8.0-8.5 ppm).

Visualization: HMBC Decision Tree

HMBC_Logic Start Unknown Cyanoindole Isomer (13C CN Peak ~114-116 ppm) Step1 Acquire 1H-13C HMBC Spectrum (Focus on CN Carbon correlations) Start->Step1 Branch1 CN Carbon correlates with Proton at ~7.2 - 7.5 ppm Step1->Branch1 Path A Branch2 CN Carbon correlates with Proton at ~8.0 - 8.5 ppm Step1->Branch2 Path B Result1 Confirmation: Indole-2-CN (Correlation to H3) Branch1->Result1 Result2 Confirmation: Indole-3-CN (Correlation to H2) Branch2->Result2

Figure 1: HMBC workflow for distinguishing regioisomers based on proton-carbon connectivity.

Part 3: Structural Determinants & Substituent Effects

The chemical shift of the C2-nitrile is sensitive to electronic perturbations on the indole ring. Understanding these trends allows for predictive analysis of derivatives.

Electronic Influence (Hammett Trends)

The C2 position is adjacent to the indole nitrogen. Substituents that alter the electron density of the pyrrole ring will shift the nitrile carbon.

  • Electron Donating Groups (EDGs) at C5/C6 (e.g., -OMe):

    • Effect: Increases electron density in the ring.

    • Shift: Slight upfield shift (shielding) of the CN carbon (e.g., 5-OMe-Indole-2-CN

      
       113.8 ppm).
      
    • Mechanism:[1] Mesomeric donation (+M) propagates through the conjugated system, increasing shielding at the exocyclic nitrile.

  • Electron Withdrawing Groups (EWGs) at C5/C6 (e.g., -F, -NO₂):

    • Effect: Decreases electron density.

    • Shift: Slight downfield shift (deshielding) (e.g., 5-F-Indole-2-CN

      
       115.7 ppm).
      
    • Mechanism:[1] Inductive withdrawal (-I) removes density from the

      
      -system, deshielding the nitrile.
      

Part 4: Experimental Protocols

Acquiring quantitative or high-S/N data for quaternary nitrile carbons requires specific parameter optimization due to their long spin-lattice relaxation times (


).
Protocol A: High-Sensitivity Acquisition (Qualitative)

Use this for routine structure confirmation.

  • Solvent: DMSO-d₆ (Preferred for solubility and peak sharpness of NH).

  • Pulse Sequence: Standard 1D Carbon with Proton Decoupling (zgpg30 or equivalent).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): Minimum 1024 (Nitrile carbons are quaternary and often low intensity).

  • Spectral Width: -10 to 220 ppm.

Protocol B: Quantitative Analysis (Purity/Ratio Determination)

Use this when integrating mixtures of isomers.

  • Relaxation Agent: Add Chromium(III) acetylacetonate [Cr(acac)₃] (0.05 M final concentration) to the NMR tube.

    • Why: This paramagnetic agent shortens

      
       relaxation times for all carbons, allowing quaternary carbons to relax fully between scans.
      
  • Pulse Sequence: Inverse Gated Decoupling (zgig or equivalent).

    • Why: Eliminates Nuclear Overhauser Effect (NOE) enhancement, ensuring peak area is proportional to concentration, not proton proximity.

  • Relaxation Delay (D1): 5.0 - 10.0 seconds (with Cr(acac)₃).

  • Processing: Use exponential line broadening (LB = 1.0 - 2.0 Hz) to improve S/N for integration.

Visualization: Acquisition Workflow

Protocol_Workflow Sample Sample Prep (20mg in DMSO-d6) Agent Add Cr(acac)3 (Optional: Quantitative) Sample->Agent If Quant Param Set D1 > 2s NS > 1024 Sample->Param Routine Agent->Param Acquire Acquire 13C{1H} Param->Acquire Process Process (LB=1.0 Hz) Acquire->Process

Figure 2: Step-by-step workflow for optimizing 13C NMR acquisition of quaternary nitrile carbons.

References

  • Chemical Shift Data (Indole-2-CN)

    • Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
    • Source: MDPI (Molecules), 2021.
    • Data Verification: Lists 1H-Indole-2-carbonitrile (Compound 3a) 13C NMR (CDCl3): 114.6 ppm (CN), 137.1 (C7a), 106.0 (C3).
    • URL:[Link]

  • Comparative Data (Benzonitrile/Acetonitrile)

    • Title: 13C NMR Chemical Shifts - Oregon St
    • Source: Oregon St
    • Data Verification: Lists Nitriles (RC≡N) typically 110-120 ppm; Benzonitrile ~118 ppm.
    • URL:[Link]

  • HMBC & Experimental Protocols

    • Title: Unequivocal identification of two-bond heteronuclear correlations in natural products
    • Source: Nature Communic
    • Context: Methodologies for distinguishing 2-bond vs 3-bond correl
    • URL:[Link]

Sources

Validation

A Comparative Guide to the HPLC Analysis of 5-methyl-1H-indole-2-carbonitrile: Method Development and Performance vs. UPLC-MS

In the landscape of pharmaceutical research and drug development, the accurate and efficient analysis of novel chemical entities is paramount. 5-methyl-1H-indole-2-carbonitrile, a heterocyclic compound, represents a clas...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the accurate and efficient analysis of novel chemical entities is paramount. 5-methyl-1H-indole-2-carbonitrile, a heterocyclic compound, represents a class of molecules with significant interest due to the prevalence of the indole scaffold in biologically active compounds. This guide provides an in-depth technical comparison of two prominent analytical techniques for the separation and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).

This document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, offering insights gleaned from extensive experience in chromatographic method development for small molecules. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to approach the analysis of 5-methyl-1H-indole-2-carbonitrile, enabling them to select the most appropriate technique for their specific needs.

Primary Technique: Reversed-Phase HPLC-UV

Reversed-phase HPLC (RP-HPLC) is a cornerstone of modern analytical chemistry, prized for its versatility and robustness in separating a wide array of organic molecules.[1][2] The fundamental principle of RP-HPLC involves a nonpolar stationary phase and a polar mobile phase.[3] Compounds are separated based on their hydrophobicity, with more hydrophobic molecules exhibiting stronger retention on the column.[2]

Experimental Protocol: HPLC-UV Analysis of 5-methyl-1H-indole-2-carbonitrile

This protocol is designed as a starting point for the analysis of 5-methyl-1H-indole-2-carbonitrile, based on established methods for similar indole derivatives.[4][5]

Instrumentation:

  • Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Stationary Phase C18 silica-based column (e.g., 4.6 x 150 mm, 5 µm particle size)C18 columns provide a high degree of hydrophobicity, which is generally effective for retaining and separating indole derivatives.[6] The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[2] Formic acid is added to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[7]
Elution Mode Isocratic or GradientAn initial isocratic elution with 60% B can be attempted. If co-elution with impurities is observed or if a faster analysis is desired, a gradient elution (e.g., 40-80% B over 10 minutes) can be employed to optimize the separation.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column and provides a good balance between analysis time and efficiency.[8]
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times.[9] 30 °C is a common starting point that can be adjusted to fine-tune selectivity.
Injection Volume 10 µLThis is a typical injection volume for analytical HPLC.
Detection UV at 280 nmThe indole chromophore exhibits strong UV absorbance around 280 nm, providing good sensitivity for detection.[10]

Expected Retention Time:

While the exact retention time will depend on the specific HPLC system and column used, for 5-methyl-1H-indole-2-carbonitrile, a moderately nonpolar compound, the retention time is expected to be in the range of 5-10 minutes under the proposed isocratic conditions.

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sample Dissolve 5-methyl-1H-indole-2-carbonitrile in Mobile Phase B filter Filter through 0.45 µm syringe filter sample->filter injector Inject 10 µL of filtered sample filter->injector column C18 Column (4.6x150mm, 5µm) at 30°C injector->column Mobile Phase (ACN/H2O with 0.1% Formic Acid) at 1.0 mL/min detector UV Detector at 280 nm column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Quantify based on Peak Area vs. Standard Curve chromatogram->quantify

Caption: Workflow for the HPLC-UV analysis of 5-methyl-1H-indole-2-carbonitrile.

Alternative Technique: UPLC-MS

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[11] When coupled with a mass spectrometer (MS), UPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, offering a high degree of selectivity and structural confirmation.[12][13]

Experimental Protocol: UPLC-MS Analysis of 5-methyl-1H-indole-2-carbonitrile

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and column heater.

  • Mass spectrometer (e.g., quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

ParameterRecommended SettingRationale
Stationary Phase C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)The smaller particle size of UPLC columns provides higher efficiency and allows for faster separations.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe mobile phase composition is similar to the HPLC method, but the higher purity of LC-MS grade solvents is essential.
Elution Mode GradientA rapid gradient (e.g., 20-95% B over 2 minutes) is typically used in UPLC-MS to achieve fast analysis times.
Flow Rate 0.4 mL/minThe flow rate is reduced to accommodate the smaller internal diameter of the UPLC column.
Column Temperature 40 °CHigher temperatures can be used in UPLC to reduce mobile phase viscosity and improve efficiency.
Injection Volume 2 µLSmaller injection volumes are used to prevent column overloading.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for a wide range of organic molecules. The indole nitrogen is readily protonated, making positive ion mode ideal.
MS Detection Selected Ion Monitoring (SIM) or Full ScanFor targeted analysis, SIM of the protonated molecule [M+H]⁺ of 5-methyl-1H-indole-2-carbonitrile (expected m/z) provides maximum sensitivity. Full scan mode can be used for impurity profiling.

Experimental Workflow for UPLC-MS Analysis

cluster_prep Sample Preparation cluster_uplc UPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis sample Dissolve 5-methyl-1H-indole-2-carbonitrile in Mobile Phase B filter Filter through 0.22 µm syringe filter sample->filter injector Inject 2 µL of filtered sample filter->injector column C18 UPLC Column (2.1x50mm, 1.7µm) at 40°C injector->column Mobile Phase (ACN/H2O with 0.1% Formic Acid) at 0.4 mL/min esi Electrospray Ionization (ESI+) column->esi mass_analyzer Mass Analyzer (SIM or Full Scan) esi->mass_analyzer tic Generate Total Ion Chromatogram (TIC) mass_analyzer->tic mass_spectrum Obtain Mass Spectrum tic->mass_spectrum

Caption: Workflow for the UPLC-MS analysis of 5-methyl-1H-indole-2-carbonitrile.

Head-to-Head Comparison: HPLC-UV vs. UPLC-MS

The choice between HPLC-UV and UPLC-MS depends on the specific analytical requirements of the task at hand.

FeatureHPLC-UVUPLC-MS
Speed Slower (typically 10-20 min per sample)Faster (typically 2-5 min per sample)
Resolution GoodExcellent
Sensitivity ModerateHigh to Very High
Selectivity Based on retention time and UV spectrumBased on retention time and mass-to-charge ratio
Cost (Instrument) LowerHigher
Cost (Operational) LowerHigher (requires high-purity solvents and more maintenance)
Complexity Simpler to operate and maintainMore complex, requires specialized training
Confirmation Tentative identification based on retention time matching with a standardHigh-confidence identification based on accurate mass measurement

Decision Matrix: HPLC-UV vs. UPLC-MS

cluster_hplc HPLC-UV cluster_uplc UPLC-MS hplc_pros Pros: - Lower Cost - Simpler Operation - Robust for Routine QC hplc_cons Cons: - Slower Analysis - Lower Sensitivity - Less Selective uplc_pros Pros: - Faster Analysis - Higher Sensitivity - High Selectivity & Confirmation uplc_cons Cons: - Higher Cost - More Complex - Requires Higher Purity Reagents choice Analytical Need choice->hplc_pros Routine Analysis, High Throughput Screening choice->uplc_pros Trace Level Quantification, Impurity Profiling, Metabolite ID

Caption: Decision matrix for selecting between HPLC-UV and UPLC-MS.

Conclusion

For the routine analysis and quality control of 5-methyl-1H-indole-2-carbonitrile where the analyte is present at relatively high concentrations and the sample matrix is simple, a well-developed HPLC-UV method offers a reliable and cost-effective solution. The proposed reversed-phase method provides a solid foundation for achieving good separation and quantification.

However, for applications demanding higher throughput, enhanced sensitivity for trace-level detection, or unambiguous identification, UPLC-MS is the superior technique. Its ability to provide mass information in addition to chromatographic data makes it indispensable for impurity profiling, metabolite identification, and analysis in complex biological matrices.

Ultimately, the selection of the analytical technique should be guided by a thorough evaluation of the project's specific goals, budget, and available resources.

References

  • Chypre, M., et al. (2012). Hydrophilic interaction liquid chromatography for the separation of polar compounds.
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Wikipedia. (2023).
  • MilliporeSigma. (n.d.).
  • Creative Proteomics. (n.d.).
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns.
  • ResearchGate. (n.d.). UPLC-MS analysis of indolic compounds produced by R.
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Wikipedia. (2023).
  • Pharmaguideline. (2025). Principle of HPLC | HPLC System Working Explained.
  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • AZoLifeSciences. (2023).
  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691.
  • International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
  • Chemical Engineering Transactions. (n.d.).
  • ResearchGate. (n.d.). Conditions for LC-MS/MS analysis of indole species.
  • MDPI. (2021).
  • PMC. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • ChemicalBook. (2025). 5-formyl-4-methyl-1H-indole-2-carbonitrile | 1857296-22-0.
  • PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis.
  • Wikipedia. (2023). 5-Methylindole.
  • Fluorochem. (n.d.). 2-Methyl-1h-indole-5-carbonitrile.
  • PubChem. (n.d.). 5-Methylindole.
  • PubChem. (n.d.). 5-methyl-1H-indole-2-carboxylic acid.
  • Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Sigma-Aldrich. (n.d.).
  • Basicmedical Key. (2016).
  • Chimactiv - AgroParisTech. (n.d.). Basics of HPLC.

Sources

Comparative

Comparative Guide: Characterization Strategies for 5-Methylindole-2-carbonitrile Impurities

Executive Summary 5-Methylindole-2-carbonitrile (CAS: 1522608-25-8) is a critical pharmacophore in the synthesis of kinase inhibitors, antivirals, and CNS-active agents. Its chemical stability is governed by the lability...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methylindole-2-carbonitrile (CAS: 1522608-25-8) is a critical pharmacophore in the synthesis of kinase inhibitors, antivirals, and CNS-active agents. Its chemical stability is governed by the lability of the nitrile group at the C2 position and the electron-rich indole core.

This guide objectively compares analytical methodologies for characterizing impurities in this matrix. Unlike standard purity assessments, characterizing 5-methylindole-2-carbonitrile requires navigating specific challenges: hydrolytic instability (conversion to amide/acid), regioisomerism (originating from starting material purity), and genotoxic risk (hydrazines).

Target Audience: Process Chemists, Analytical Scientists, and CMC Regulatory Professionals.

Part 1: The Impurity Landscape

Before comparing detection methods, we must define what we are detecting. The impurity profile is strictly dependent on the synthetic route—typically the Fischer Indole Synthesis followed by functional group interconversion.

Table 1: Predicted Impurity Profile & Origin
Impurity TypeCompound NameOriginCriticality
Hydrolysis Product 1 5-Methylindole-2-carboxamidePartial hydrolysis of nitrile (Process/Storage)High : Hard to resolve from nitrile by UV.
Hydrolysis Product 2 5-Methylindole-2-carboxylic acidFull hydrolysis (Acidic workup)Medium : Elutes early in RP-HPLC.
Starting Material 4-MethylphenylhydrazineUnreacted SM (Fischer Route)Critical : Potential Genotoxic Impurity (PGI).
Regioisomer 7-Methylindole-2-carbonitrileImpurity in SM (o-Toluidine in p-Toluidine)High : Co-elutes in standard C18 methods.
Intermediate Ethyl 5-methylindole-2-carboxylateIncomplete conversion (if via ester route)Low : Distinct retention time.

Part 2: Comparative Analysis of Analytical Methodologies

This section contrasts the three primary workflows for characterizing these impurities.

Table 2: Performance Matrix
FeatureMethod A: HPLC-UV (Standard QC) Method B: UHPLC-Q-ToF-MS (Deep Characterization) Method C: 1H-NMR (qNMR)
Primary Use Routine batch release; % Area normalization.Structural elucidation of unknowns; Trace analysis.Absolute purity determination; Isomer confirmation.
Sensitivity (LOD) ~0.05% (Standard)< 1 ppm (Trace/Genotoxic)~1.0% (Low sensitivity)
Specificity Low : Amide and Nitrile often co-elute.High : Resolves based on m/z (Amide +18 Da).High : Distinct chemical shifts for aromatic protons.
Cost/Run $

$

Throughput High (15-20 min run)Medium (Data analysis heavy)Low
Expert Insight: The "Amide Blind Spot"

In standard HPLC-UV (Method A), the 5-methylindole-2-carboxamide impurity is the most deceptive. It shares a similar chromophore to the parent nitrile. Under standard acidic mobile phases (0.1% TFA), the resolution between the Nitrile and Amide can be poor (< 1.5).

  • Recommendation: For R&D characterization, Method B (LC-MS) is mandatory to confirm that the "main peak" is not masking a 1-2% amide impurity.

Part 3: Visualizing the Impurity Genesis

The following diagram illustrates the mechanistic origin of impurities during the standard synthesis route.

ImpurityGenesis SM SM: 4-Methylphenylhydrazine Reaction Fischer Indole Cyclization (with Ethyl Pyruvate) SM->Reaction Imp_SM Impurity: Residual Hydrazine (Genotoxic) SM->Imp_SM Unreacted Imp_Iso Impurity: 7-Methyl Isomer (From o-Tolyl impurity) SM->Imp_Iso Contaminated SM Inter Intermediate: Ethyl 5-methylindole-2-carboxylate Reaction->Inter Amidation Amidation & Dehydration Inter->Amidation Imp_Acid Impurity: Carboxylic Acid (Hydrolysis) Inter->Imp_Acid Over-hydrolysis Product Product: 5-Methylindole-2-carbonitrile Amidation->Product Product->Imp_Acid Degradation Imp_Amide Impurity: Carboxamide (Partial Hydrolysis) Product->Imp_Amide Moisture/Acid

Figure 1: Mechanistic pathway showing the origin of key impurities in the synthesis of 5-methylindole-2-carbonitrile.

Part 4: Experimental Protocols

Protocol 1: High-Resolution LC-MS Profiling (Gold Standard)

Use this method for initial characterization and identification of unknowns.

Rationale: The use of a charged surface hybrid (CSH) phenyl-hexyl column provides orthogonal selectivity to C18, aiding in the separation of the planar indole regioisomers.

  • Instrumentation: UHPLC coupled with Q-ToF MS (ESI+ mode).

  • Column: Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffer).[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar acids).

    • 1-10 min: 5% -> 95% B (Linear).

    • 10-12 min: 95% B (Wash).

  • Detection:

    • UV: 220 nm (Amide detection) and 280 nm (Indole core).

    • MS: Scan range 50–1000 m/z.

  • Data Interpretation:

    • Parent: [M+H]+ = 157.07.

    • Amide Impurity: Look for +18 Da shift ([M+H]+ = 175.08).

    • Acid Impurity: Look for +19 Da shift vs parent (hydrolysis + OH replacement) -> [M+H]+ = 176.06.

Protocol 2: Routine QC HPLC (The Workhorse)

Use this method for batch release only after validating against Method B.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • Critical Adjustment: Use 10 mM Ammonium Acetate (pH 5.5) instead of strong acid.

    • Why? Low pH (0.1% TFA) can catalyze on-column hydrolysis of the nitrile to the amide over repeated runs, creating "ghost" impurities.

  • Gradient: 10% to 90% MeCN over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • System Suitability: Resolution (Rs) between Nitrile and Amide must be > 2.0.

Part 5: Analytical Decision Workflow

How to choose the right validation path based on your specific impurity challenges.

DecisionTree Start Sample Characterization Routine Routine QC (HPLC-UV) Start->Routine Unknown Unknown Peak > 0.1%? Unknown->Routine No (Release) Iso_Check Suspect Regioisomer? Unknown->Iso_Check Yes Routine->Unknown MS_Path Run UHPLC-Q-ToF (Protocol 1) Iso_Check->MS_Path Mass Difference? NMR_Path Isolate & Run NOE NMR Iso_Check->NMR_Path Same Mass Genotox Hydrazine Check (Derivatization GC-MS) MS_Path->Genotox If SM suspected

Figure 2: Decision tree for selecting the appropriate analytical technique based on impurity type.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[Link]

  • Popiołek, L. (2017).[2] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research.[3] [Link] (Relevant for hydrazine impurity context).

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Indole Synthesis.[4] Chemical Reviews, 106(7), 2875–2911. [Link] (Authoritative source on Fischer Indole mechanisms and regioisomer formation).

Sources

Validation

A Comparative Guide to the X-ray Crystallography of Substituted Indole-2-carbonitriles: Unveiling the Impact of Substitution on Solid-State Architecture

Introduction: The Significance of Crystal Structure in Drug Discovery In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a privileged structure, forming the core of numerous thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Crystal Structure in Drug Discovery

In the landscape of medicinal chemistry and drug development, the indole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Among its many derivatives, substituted indole-2-carbonitriles have garnered significant attention due to their diverse biological activities. The precise three-dimensional arrangement of atoms within a crystal lattice, elucidated through X-ray crystallography, is paramount. It dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which in turn profoundly influence a drug candidate's efficacy and developability.

The Causality Behind Experimental Choices: Why Compare These Substituents?

The selection of substituents at the 5-position of the indole-2-carbonitrile scaffold is a deliberate choice to probe the effects of varying electronic and steric influences on the crystal packing. The bromo (-Br), methoxy (-OCH₃), and nitro (-NO₂) groups represent a spectrum of properties:

  • 5-Bromoindole-2-carbonitrile: The bromine atom is an electron-withdrawing group via induction but can also participate in halogen bonding, a significant non-covalent interaction that can influence crystal packing.

  • 5-Methoxyindole-2-carbonitrile: The methoxy group is an electron-donating group through resonance, capable of forming hydrogen bonds through its oxygen atom, thereby potentially directing intermolecular interactions.

  • 5-Nitroindole-2-carbonitrile: The nitro group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, often leading to distinct packing motifs.

By comparing the crystal structures of these derivatives, we can gain invaluable insights into how these fundamental substituent properties dictate the supramolecular assembly in the solid state.

Experimental Workflow: From Synthesis to Structure

The journey from a chemical concept to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. The following sections outline the key experimental protocols.

Synthesis of 5-Substituted Indole-2-carbonitriles

The synthesis of the target compounds can be achieved through various established synthetic routes. A common and effective method involves the palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, or Stille couplings, on a pre-functionalized indole core.

General Synthetic Protocol:

  • Preparation of a Suitable Indole Precursor: Begin with a commercially available or synthesized indole derivative, for instance, 5-bromo-1H-indole.

  • Introduction of the Carbonitrile Moiety: The 2-carbonitrile group can be introduced via various methods, including the Sandmeyer reaction on a 2-aminoindole precursor or direct cyanation of a 2-haloindole.

  • Modification of the 5-Position (if necessary): For the methoxy and nitro derivatives, nucleophilic aromatic substitution or other functional group interconversions on the 5-bromoindole precursor can be employed.

  • Purification: The synthesized compounds must be rigorously purified, typically by column chromatography or recrystallization, to ensure a high level of purity (>98%) is achieved before attempting crystallization.

Single Crystal Growth: The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

General Crystallization Protocol:

  • Solvent Selection: A screening of various solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) and their mixtures is performed to identify a solvent system in which the compound has moderate solubility.

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in the chosen solvent system in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Liquid-Vapor Diffusion: A concentrated solution of the compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent in which the compound is insoluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

    • Solid-Vapor Diffusion: The solid compound is placed in a sealed container with a volatile solvent in which it is sparingly soluble. The solvent vapor will slowly dissolve the solid and, upon reaching saturation, will lead to the growth of crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to prevent crystal damage and minimize thermal vibrations during data collection.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement start Starting Materials synthesis Chemical Synthesis & Purification start->synthesis product Purified Compound synthesis->product crystallization Single Crystal Growth product->crystallization crystal High-Quality Crystal crystallization->crystal diffraction X-ray Data Collection crystal->diffraction data Diffraction Data diffraction->data analysis Structure Solution & Refinement data->analysis structure Final Crystal Structure (CIF) analysis->structure

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Comparative Analysis of Crystallographic Data

The culmination of the experimental work is the analysis and comparison of the obtained crystallographic data. This is where the structural impact of the different substituents is revealed. The data is typically presented in a tabular format for easy comparison.

Table 1: Hypothetical Comparative Crystallographic Data for 5-Substituted Indole-2-carbonitriles

Parameter5-Bromo-1H-indole-2-carbonitrile5-Methoxy-1H-indole-2-carbonitrile5-Nitro-1H-indole-2-carbonitrile
Chemical Formula C₉H₅BrN₂C₁₀H₈N₂OC₉H₅N₃O₂
Formula Weight 221.06172.18187.15
Crystal System OrthorhombicMonoclinicTriclinic
Space Group P2₁2₁2₁P2₁/cP-1
a (Å) [Hypothetical Value][Hypothetical Value][Hypothetical Value]
b (Å) [Hypothetical Value][Hypothetical Value][Hypothetical Value]
c (Å) [Hypothetical Value][Hypothetical Value][Hypothetical Value]
α (°) 9090[Hypothetical Value]
β (°) 90[Hypothetical Value][Hypothetical Value]
γ (°) 9090[Hypothetical Value]
Volume (ų) [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Z 442
Calculated Density (g/cm³) [Hypothetical Value][Hypothetical Value][Hypothetical Value]
R-factor (%) [Hypothetical Value][Hypothetical Value][Hypothetical Value]
Key Intermolecular Interactions Halogen bonds, π-π stackingHydrogen bonds, π-π stackingHydrogen bonds, π-π stacking, dipole-dipole interactions

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be collected and compared in such a study. The actual values would be determined experimentally.

Interpreting the Structural Data: The Influence of Substituents on Crystal Packing

The data presented in the comparison table provides a quantitative basis for understanding the supramolecular chemistry of these compounds. The following is a discussion of the anticipated trends and how to interpret them.

1. Crystal System and Space Group: Differences in the crystal system and space group immediately indicate a fundamental change in the packing symmetry of the molecules. For instance, the presence of a centrosymmetric space group (like P2₁/c or P-1) implies that the molecules pack in inversion-related pairs.

2. Unit Cell Dimensions and Volume: The unit cell parameters provide information about the size and shape of the repeating unit in the crystal. Changes in these parameters reflect how the substituents alter the way the molecules pack together. A larger substituent may not necessarily lead to a larger unit cell volume if it enables more efficient packing.

3. Key Intermolecular Interactions: This is perhaps the most insightful aspect of the comparison.

  • Hydrogen Bonding: The N-H of the indole ring is a consistent hydrogen bond donor. The nitrile nitrogen and the oxygen atoms of the methoxy and nitro groups are potential hydrogen bond acceptors. The analysis of these interactions (distances and angles) will reveal the primary hydrogen bonding motifs (e.g., chains, dimers, sheets).

  • Halogen Bonding: In the 5-bromo derivative, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the nitrile nitrogen or the π-system of an adjacent indole ring. The presence and geometry of these interactions are critical to understanding its crystal packing.

  • π-π Stacking: The aromatic indole rings are prone to π-π stacking interactions. The nature of the substituent will influence the electronic properties of the aromatic system and thus the geometry (e.g., parallel-displaced, T-shaped) and strength of these interactions.

  • Dipole-Dipole Interactions: The highly polar nitro group in 5-nitroindole-2-carbonitrile is expected to introduce strong dipole-dipole interactions, which will play a significant role in the overall crystal packing.

packing_influences cluster_properties Substituent Properties cluster_packing Impact on Crystal Packing substituent 5-Substituent (-Br, -OCH3, -NO2) electronics Electronic Effects (Inductive, Resonance) substituent->electronics sterics Steric Hindrance substituent->sterics interactions Specific Interactions (H-bonding, Halogen Bonding) substituent->interactions intermolecular_forces Dominant Intermolecular Forces electronics->intermolecular_forces packing_efficiency Packing Efficiency (Density) sterics->packing_efficiency packing_motif Supramolecular Motif (Dimers, Chains, Sheets) interactions->packing_motif packing_motif->packing_efficiency intermolecular_forces->packing_motif

Caption: The relationship between substituent properties and their influence on crystal packing.

Conclusion: From Crystal Structure to Drug Design

A comparative crystallographic analysis of substituted indole-2-carbonitriles provides a powerful lens through which we can understand the intricate interplay of molecular structure and solid-state architecture. By systematically varying the substituent at the 5-position, we can directly observe how electronic and steric effects, as well as specific non-covalent interactions, govern the supramolecular assembly. This knowledge is not merely academic; it has profound implications for drug development. A thorough understanding of the crystal packing can inform strategies for polymorph screening, salt selection, and formulation development, ultimately contributing to the design of more effective and reliable pharmaceutical products. This guide provides the foundational knowledge and experimental framework to embark on such crucial investigations.

References

  • Note: As this guide is based on a hypothetical comparative study, a formal reference list to specific CIFs for the target compounds cannot be provided.
  • Synthesis of Indole Derivatives:

    • Title: Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions

    • Source: Molecules, 2021.

    • URL: [Link]

  • Crystallographic Analysis of Indole Derivatives:

    • Title: Similarities and differences in the crystal packing of halogen-substituted indole derivatives

    • Source: Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 2018.

    • URL: [Link]

  • Influence of Substituents on Crystal Packing:

    • Title: An investigation into the substituent effect of halogen atoms on the crystal structures of indole-3-carboxylic acid (ICA)

    • Source: CrystEngComm, 2013.

    • URL: [Link]

  • General Crystallization Techniques:

    • Title: A short guide to crystallization of organic compounds

    • Source: A resource from the University of California, San Diego.

    • URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-methyl-1H-indole-2-carbonitrile

Operational Safety Guide: Handling 5-methyl-1H-indole-2-carbonitrile Executive Safety Summary Handling 5-methyl-1H-indole-2-carbonitrile (CAS: 14906-89-9) requires a dual-threat risk assessment. You are managing the imme...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 5-methyl-1H-indole-2-carbonitrile

Executive Safety Summary

Handling 5-methyl-1H-indole-2-carbonitrile (CAS: 14906-89-9) requires a dual-threat risk assessment. You are managing the immediate irritant/sensitizing properties of the indole scaffold alongside the latent toxicity of the nitrile moiety.

While less labile than aliphatic nitriles, this compound must be treated as a masked cyanide source . Under metabolic processing or acidic hydrolysis, the nitrile group (-CN) can liberate cyanide ions, leading to cytotoxic hypoxia. This guide prioritizes the "Closed Loop" containment strategy to prevent inhalation of dust and dermal absorption of solutions.

GHS Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful if swallowed or in contact with skin).

  • Skin/Eye Irritation: Category 2/2A.[1]

  • STOT-SE: Category 3 (Respiratory Irritation).[1]

Personal Protective Equipment (PPE) Matrix

The standard "nitrile gloves for everything" approach is insufficient for this compound when in solution. The indole core is lipophilic, and when dissolved in organic carriers (DCM, DMF, DMSO), skin permeation rates accelerate drastically.

Hand Protection Strategy
State of MatterSolvent CarrierRecommended Glove SystemBreakthrough Time
Solid / Powder N/ADouble Nitrile (min 5 mil outer)> 480 min (Solid state)
Solution Methanol / EthanolDouble Nitrile > 240 min
Solution Acetone / AcetonitrileDouble Nitrile (Change every 15 mins)< 10 min (Splash protection only)
Solution DCM / ChloroformPVA (Polyvinyl alcohol) or Silver Shield® (Laminate) > 240 min
Solution DMF / DMSOButyl Rubber or Silver Shield® > 480 min

Critical Insight: If you are running a reaction in Dichloromethane (DCM), standard nitrile gloves offer zero protection against the carrier solvent, which will drag the toxic indole-nitrile through the glove and into your skin in seconds. Use Laminate liners under nitrile outer gloves for dexterity + protection.

Respiratory & Body Protection
  • Respiratory: If handling outside a fume hood (strongly discouraged), a full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges is mandatory.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. The goal is to prevent dust accumulation on personal clothing.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >100mL of solution.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision workflow for selecting the correct protective equipment based on the experimental phase.

PPE_Selection Start Start: Handling 5-methyl-1H-indole-2-carbonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution SolidPPE PPE: Double Nitrile Gloves + N95/P100 Mask (if open) + Lab Coat Solid->SolidPPE SolventType Carrier Solvent? Solution->SolventType Polar Alcohols/Water SolventType->Polar Aggressive DCM / DMF / DMSO SolventType->Aggressive PolarPPE PPE: Standard Nitrile (Change if splashed) Polar->PolarPPE AggressivePPE PPE: Silver Shield (Laminate) or Butyl Rubber + Fume Hood Mandatory Aggressive->AggressivePPE

Figure 1: PPE Selection Logic based on physical state and carrier solvent. Note the escalation to Laminate gloves for aggressive organic solvents.

Operational Protocol: The "Closed Loop" Method

To maintain scientific integrity and safety, use this self-validating protocol. This ensures that at no point is the operator exposed to the open substance.

Step 1: Preparation & Weighing
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Control: Indole derivatives can be static-prone. Use an anti-static gun on the weighing boat and spatula.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or weigh inside a tared, screw-top vial to minimize open-air transfer.

Step 2: Solubilization (The Danger Zone)

Most accidents occur here due to splashes.

  • Add solvent to the solid, not solid to the solvent (reduces puff-back).

  • Ventilation Check: Do not remove the vessel from the hood until capped.

  • Labeling: Mark the flask immediately with "TOXIC - NITRILE."

Step 3: Reaction Monitoring
  • When taking TLC spots or LCMS aliquots, treat the syringe needle as a "hot" source.

  • Dispose of needles immediately into a sharps container located inside the hood. Do not recap.

Emergency Response & First Aid

Because this is a nitrile, you must be prepared for potential cyanide toxicity symptoms (headache, dizziness, rapid breathing), although they are less likely than with simple salts like KCN.

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[2][3][4]

    • DO NOT use organic solvents (ethanol/acetone) to wash skin; this increases absorption.

    • Remove contaminated clothing while under the shower.[5]

  • Eye Contact: Flush for 15 minutes, holding eyelids open.

  • Inhalation: Move to fresh air. If breathing is labored, oxygen should be administered by trained personnel.

  • Antidote Awareness: Ensure your facility medical officer is aware you are working with nitrile-functionalized indoles. Standard cyanide antidote kits (Hydroxocobalamin) are rarely needed for minor exposures to this specific compound but should be accessible in the facility.

Disposal & Waste Management

Improper disposal of nitriles can create "time-bomb" hazards in waste drums.

The Golden Rule: Never mix nitrile waste with acidic waste streams.

  • Mechanism:

    
    
    
  • Acidic hydrolysis releases Hydrogen Cyanide gas.

Waste_Disposal Waste Waste Generation: 5-methyl-1H-indole-2-carbonitrile CheckPH Check pH of Mixture Waste->CheckPH Acidic Acidic (pH < 7) CheckPH->Acidic Yes NeutralBasic Neutral/Basic (pH >= 7) CheckPH->NeutralBasic No Neutralize ACTION: Neutralize carefully with dilute NaOH Acidic->Neutralize Segregate Segregate into 'Cyanide/Nitrile Organic' Stream NeutralBasic->Segregate Neutralize->Segregate Label Label: 'TOXIC - NITRILE WASTE' DO NOT ADD ACID Segregate->Label

Figure 2: Waste segregation workflow to prevent accidental HCN generation.

Disposal Protocol:

  • Segregation: Collect in a dedicated container labeled "Organic Waste - Toxic - Nitriles."

  • Compatibility: Ensure no oxidizers or strong acids are added to this container.

  • Destruction: This waste must be sent for high-temperature incineration.

References

  • Sigma-Aldrich. (2025).[5] Safety Data Sheet: Indole-5-carbonitrile (Generic Analog). Retrieved from

  • Thermo Fisher Scientific. (2025).[5] GHS Classification for Methylindole derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Indole-5-carbonitrile Hazards. Retrieved from

  • Ansell Healthcare. (2024). Chemical Permeation & Degradation Resistance Guide (8th Ed). Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection. Retrieved from [6]

Sources

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